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  • Product: 2-(Phosphonooxy)acrylate
  • CAS: 73-89-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Putative Mechanism of 2-(phosphonooxy)acrylate in Glycolytic Pathways

Abstract The glycolytic pathway is a cornerstone of cellular metabolism, essential for energy production and the generation of biosynthetic precursors. The intricate regulation of this pathway is paramount for cellular h...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The glycolytic pathway is a cornerstone of cellular metabolism, essential for energy production and the generation of biosynthetic precursors. The intricate regulation of this pathway is paramount for cellular homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer. This technical guide delves into the theoretical mechanism of action of 2-(phosphonooxy)acrylate, a structural analog of the high-energy glycolytic intermediate phosphoenolpyruvate (PEP), within the context of glycolysis. We will explore its potential interactions with key glycolytic enzymes, namely enolase and pyruvate kinase, and provide a framework for the experimental validation of these hypotheses. This document is intended for researchers, scientists, and drug development professionals interested in novel modulators of glycolysis.

Introduction: The Glycolytic Pathway and its Key Regulatory Points

Glycolysis is a ten-step enzymatic pathway that converts a molecule of glucose into two molecules of pyruvate, with the net production of ATP and NADH.[1][2][3][4] This fundamental process occurs in the cytoplasm of virtually all cells and can proceed under both aerobic and anaerobic conditions.[1] The regulation of glycolytic flux is critical and occurs at several key irreversible steps, catalyzed by the enzymes hexokinase, phosphofructokinase, and pyruvate kinase.[2][5][6]

Of particular interest to our discussion are the latter steps of glycolysis, where the high-energy intermediate phosphoenolpyruvate (PEP) is generated and subsequently utilized. PEP is formed from 2-phosphoglycerate (2-PG) by the enzyme enolase and is then converted to pyruvate by pyruvate kinase in a highly exergonic reaction that generates ATP.[7][8][9][10][11] The enzymes enolase and pyruvate kinase are crucial for the energy-yielding phase of glycolysis and represent potential targets for metabolic modulation.

Chemical Profile of 2-(phosphonooxy)acrylate

2-(phosphonooxy)acrylate, also known as 2-(Phosphonooxy)prop-2-enoic acid, is a molecule that shares significant structural similarity with phosphoenolpyruvate.[10] Its chemical structure features an acrylate backbone with a phosphate group attached to the C2 position via an ester linkage.

Synthesis of 2-(phosphonooxy)acrylate Analogs

While the direct synthesis of 2-(phosphonooxy)acrylate is not extensively detailed in the readily available literature, the synthesis of similar 2-(ω-phosphonooxy-2-oxaalkyl)acrylates has been described.[12][13][14] A generalizable three-step synthetic route involves:

  • Baylis–Hillman reaction: Reaction of an acrylate (e.g., ethyl acrylate) with formaldehyde.

  • Etherification: Subsequent reaction of the obtained product with a diol.

  • Phosphorylation: Final phosphorylation using a reagent such as phosphorus oxychloride (POCl3).[12][13][14]

This synthetic scheme provides a plausible route for the laboratory-scale production of 2-(phosphonooxy)acrylate for experimental investigation.

Chemical Reactivity

The acrylate moiety in 2-(phosphonooxy)acrylate confers specific reactivity. The carbon-carbon double bond is electron-deficient due to the neighboring electron-withdrawing carbonyl group, making it susceptible to nucleophilic attack, such as Michael addition reactions.[15] This inherent reactivity is a key consideration when postulating its interaction with enzyme active sites.

Hypothesized Mechanism of 2-(phosphonooxy)acrylate in Glycolysis

Given its structural resemblance to phosphoenolpyruvate, we hypothesize that 2-(phosphonooxy)acrylate primarily interacts with the glycolytic enzymes enolase and pyruvate kinase.

Putative Interaction with Enolase

Enolase (phosphopyruvate hydratase) catalyzes the reversible dehydration of 2-phosphoglycerate (2-PG) to form PEP.[7][16][17] The catalytic mechanism involves the abstraction of a proton from C2 of 2-PG, followed by the elimination of a hydroxyl group from C3.[16][18][19]

We propose that 2-(phosphonooxy)acrylate could act as a competitive inhibitor of enolase. Its phosphate and carboxylate groups could mimic the binding of these same moieties in the natural substrate, 2-PG, allowing it to occupy the active site. However, the presence of the double bond and the lack of a hydroxyl group at the C3 position would prevent the catalytic dehydration reaction from proceeding.

Enolase_Inhibition cluster_Enolase Enolase Active Site 2PG 2-Phosphoglycerate (Substrate) Enolase Enolase 2PG->Enolase Binds PEP Phosphoenolpyruvate (Product) Enolase->PEP Catalyzes POA 2-(phosphonooxy)acrylate (Putative Inhibitor) POA->Enolase Competitively Binds (Inhibition) PyruvateKinase_Inhibition cluster_PyruvateKinase Pyruvate Kinase Active Site PEP_ADP PEP + ADP (Substrates) PyruvateKinase Pyruvate Kinase PEP_ADP->PyruvateKinase Binds Pyruvate_ATP Pyruvate + ATP (Products) PyruvateKinase->Pyruvate_ATP Catalyzes POA_PK 2-(phosphonooxy)acrylate (Putative Inhibitor) POA_PK->PyruvateKinase Competitively Binds (Inhibition)

Caption: Hypothesized competitive inhibition of pyruvate kinase by 2-(phosphonooxy)acrylate.

Experimental Protocols for Mechanism Validation

To investigate the hypothesized mechanisms of 2-(phosphonooxy)acrylate in glycolysis, a series of biochemical and analytical experiments are required.

Synthesis and Purification of 2-(phosphonooxy)acrylate

A detailed protocol for the synthesis of a related compound, ethyl 2-(4-phosphonooxy-2-oxabutyl)acrylate, is provided in the literature and can be adapted. [12][13] Protocol: Synthesis of Ethyl 2-(4-phosphonooxy-2-oxabutyl)acrylate [13]

  • Preparation of the Phosphorylating Agent: To a stirred solution of phosphorus oxychloride in diethyl ether, a solution of the precursor alcohol and triethylamine in diethyl ether is added dropwise at a temperature below 5 °C.

  • Reaction: The mixture is stirred for 14 hours at room temperature.

  • Workup: The mixture is filtered and then slowly added to water at 0 °C. The emulsion is stirred for 40 minutes.

  • Extraction: The layers are separated, and the aqueous layer is washed with diethyl ether.

  • Purification: The final product can be purified using column chromatography.

Enzyme Inhibition Assays

Standard enzyme inhibition assays can be performed to determine the effect of 2-(phosphonooxy)acrylate on the activity of enolase and pyruvate kinase.

Protocol: Pyruvate Kinase Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl₂, KCl, ADP, NADH, and lactate dehydrogenase.

  • Enzyme and Inhibitor: Add a fixed amount of pyruvate kinase and varying concentrations of 2-(phosphonooxy)acrylate to the reaction mixture.

  • Initiation: Start the reaction by adding the substrate, phosphoenolpyruvate.

  • Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC₅₀ value.

Analytical Methods for Reaction Monitoring

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for monitoring the enzymatic reactions and characterizing the products.

HPLC Method for Acrylate Analysis

A reverse-phase HPLC method can be employed to separate and quantify 2-(phosphonooxy)acrylate and other reaction components. [20][21]

  • Column: C18 column

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility). [20]* Detection: UV detection at an appropriate wavelength for the acrylate chromophore.

NMR Spectroscopy

¹H, ¹³C, and ³¹P NMR spectroscopy can be used to confirm the structure of synthesized 2-(phosphonooxy)acrylate and to monitor its potential transformation by glycolytic enzymes. [12][13]

Data Presentation

The following table provides a template for summarizing the kinetic parameters that would be determined from the proposed enzyme inhibition studies.

EnzymeSubstrateInhibitorKₘ (µM)Vₘₐₓ (µmol/min/mg)Kᵢ (µM)Inhibition Type
Enolase2-Phosphoglycerate2-(phosphonooxy)acrylate
Pyruvate KinasePhosphoenolpyruvate2-(phosphonooxy)acrylate

Conclusion and Future Directions

This technical guide has presented a hypothesized mechanism for the interaction of 2-(phosphonooxy)acrylate with the glycolytic enzymes enolase and pyruvate kinase. Based on its structural similarity to phosphoenolpyruvate, we propose that 2-(phosphonooxy)acrylate acts as a competitive inhibitor of both enzymes.

Future research should focus on the following areas:

  • Synthesis and Characterization: The successful synthesis and thorough characterization of pure 2-(phosphonooxy)acrylate are paramount.

  • In Vitro Validation: Detailed kinetic studies are necessary to confirm the inhibitory effects on enolase and pyruvate kinase and to determine the mode of inhibition.

  • Cell-Based Assays: The effect of 2-(phosphonooxy)acrylate on glycolytic flux in cultured cells should be investigated. This can be achieved by measuring lactate production and glucose consumption.

  • Structural Biology: Co-crystallization of 2-(phosphonooxy)acrylate with enolase and pyruvate kinase could provide definitive structural evidence of its binding mode in the active sites.

The exploration of novel glycolytic modulators like 2-(phosphonooxy)acrylate holds significant promise for the development of new therapeutic strategies for diseases with altered metabolic profiles.

References

  • Fiveable. (2025, August 15). Enolase: Cell Biology Study Guide.
  • Luo, W., & Semenza, G. L. (2012). Pyruvate kinase M2_ a key regulator of the Warburg effect and tumor progression. Journal of Bioenergetics and Biomembranes, 44(1), 105–110.
  • Wikipedia. (n.d.). Enolase.
  • Ahmad, M., Jha, B., Bose, S., & Biswal, B. (2023). Structural snapshots of Mycobacterium tuberculosis enolase reveal dual mode of 2PG binding and its implication in enzyme catalysis.
  • Stubbe, J., & Abeles, R. H. (1980). Mechanism of action of enolase: effect of the beta-hydroxy group on the rate of dissociation of the alpha-carbon-hydrogen bond. Biochemistry, 19(24), 5505–5512.
  • M-CSA. (n.d.). Pyruvate kinase.
  • Stubbe, J., & Abeles, R. H. (1980). Mechanism of action of enolase: effect of the .beta.-hydroxy group on the rate of dissociation of the .alpha.-carbon-hydrogen bond. Biochemistry, 19(24), 5505–5512.
  • Beilstein Journals. (2010, September 7). Novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers for self-etching self-priming one part adhesive.
  • Beilstein Journals. (2010, September 7). Novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers for self-etching self-priming one part adhesive.
  • Wikipedia. (n.d.). Pyruvate kinase.
  • Creative Biolabs. (2024, June 25).
  • TeachMePhysiology. (2024, April 8).
  • Chandel, N. S. (2021). Glycolysis. Cold Spring Harbor perspectives in biology, 13(6), a040535.
  • Beilstein Journal of Organic Chemistry. (2010, September 7). Novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers for self-etching self-priming one part adhesive.
  • Munoz, M. E., & Ponce, E. (2003). Pyruvate kinase: current status of the allosteric regulation and sequence conservation. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 135(2), 197–218.
  • Wikipedia. (n.d.). Glycolysis.
  • LibreTexts. (n.d.). Regulation of Glycolysis.
  • Jack Westin. (n.d.). Regulation Of Glycolysis And Gluconeogenesis.
  • SIELC. (2018, May 16). 2-(Phosphonooxy)
  • Wikipedia. (n.d.). Phosphoenolpyruvic acid.
  • Taylor & Francis Online. (n.d.). Phosphoenolpyruvate – Knowledge and References.
  • Wang, Y., et al. (2020). Determination of two acrylates in environmental water by high performance liquid chromatography. IOP Conference Series: Earth and Environmental Science, 546, 042044.
  • PubChem. (n.d.). Glycolysis.
  • De, S., & Khan, A. (2018). State of the Art in Dual-Curing Acrylate Systems.

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Exploratory

An In-Depth Technical Guide to the Structural Properties and Thermodynamics of 2-(Phosphonooxy)ethyl Acrylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the structural properties and thermodynamics of 2-(phosphonooxy)ethyl acrylate. As a key...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural properties and thermodynamics of 2-(phosphonooxy)ethyl acrylate. As a key monomer in the development of advanced functional polymers, a thorough understanding of its chemical behavior is critical for its application in fields ranging from dental adhesives to drug delivery systems. This document delineates its structural characteristics, thermodynamic parameters, stability, and reactivity, supported by detailed experimental protocols and theoretical considerations.

Introduction

2-(Phosphonooxy)ethyl acrylate is a bifunctional monomer containing both a polymerizable acrylate group and a phosphate moiety. This unique combination of functional groups imparts valuable properties to the resulting polymers, including enhanced adhesion to mineralized tissues, improved biocompatibility, and the potential for stimuli-responsive behavior. Its relevance is particularly pronounced in the biomedical field, where polymers derived from it are explored for applications such as dental adhesives, bone cements, and drug delivery vehicles. This guide serves as a detailed resource for researchers and professionals working with or considering the use of this versatile monomer.

Chemical Identity and Structure

Nomenclature and Identification
  • Systematic Name: 2-phosphonooxyethyl prop-2-enoate[1]

  • Common Synonyms: 2-(Phosphonooxy)ethyl acrylate, monoacryloxyethyl phosphate, 2-phosphatoethyl acrylate, 2-PHOSPHOETHYL ACRYLATE[1]

  • CAS Number: 32120-16-4[1]

  • Molecular Formula: C₅H₉O₆P[1]

  • Molecular Weight: 196.09 g/mol [1]

Molecular Structure

The structure of 2-(phosphonooxy)ethyl acrylate features a terminal vinyl group attached to a carbonyl group, forming the acrylate moiety. This is connected via an ethyl ester linkage to a phosphate group. The presence of both a reactive double bond for polymerization and a hydrophilic, acidic phosphate group is central to its functionality.

Chemical structure of 2-(phosphonooxy)ethyl acrylate

Table 1: Key Structural and Physical Properties of 2-(Phosphonooxy)ethyl Acrylate

PropertyValueSource
Molecular Formula C₅H₉O₆PPubChem[1]
Molecular Weight 196.09 g/mol PubChem[1]
XLogP3-AA -1.1PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 6PubChem[1]
Rotatable Bond Count 6PubChem[1]

Synthesis of 2-(Phosphonooxy)ethyl Acrylate

The synthesis of 2-(phosphonooxy)ethyl acrylate and its analogs typically involves the phosphorylation of a corresponding hydroxyl-functionalized acrylate monomer. A well-established method is the reaction of 2-hydroxyethyl acrylate (HEA) with a phosphorylating agent such as phosphorus oxychloride (POCl₃) in the presence of a base to neutralize the liberated HCl.

General Synthesis Workflow

The synthesis can be conceptualized as a three-step process, which is often adapted for similar phosphorylated acrylates.

SynthesisWorkflow cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Etherification cluster_2 Step 3: Phosphorylation A Ethyl Acrylate + Formaldehyde B Baylis-Hillman Adduct A->B Baylis-Hillman Reaction D Hydroxy-functionalized Acrylate B->D Etherification with Diol C Diol C->D F 2-(Phosphonooxy)alkyl Acrylate D->F Phosphorylation E POCl₃, Triethylamine E->F

Caption: Generalized three-step synthesis of 2-(phosphonooxy)alkyl acrylates.

Detailed Experimental Protocol (Adapted from Moszner et al., 2010)

This protocol describes the synthesis of a related compound, ethyl 2-(4-phosphonooxy-2-oxabutyl)acrylate, which provides a robust framework for synthesizing 2-(phosphonooxy)ethyl acrylate by using 2-hydroxyethyl acrylate as the starting material in the final phosphorylation step.[2][3]

Materials:

  • 2-Hydroxyethyl acrylate (HEA)

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (TEA)

  • Anhydrous diethyl ether

  • Deionized water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve phosphorus oxychloride (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere. Cool the solution to 0-5 °C using an ice bath.

  • Addition of Reactants: Prepare a solution of 2-hydroxyethyl acrylate (1.0 eq) and triethylamine (1.0 eq) in anhydrous diethyl ether. Add this solution dropwise to the cooled POCl₃ solution over a period of 1-2 hours, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Workup:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Slowly add the filtrate to ice-cold water with vigorous stirring.

    • Separate the organic layer and wash the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Self-Validation: The progress of the reaction and the purity of the final product should be monitored by Thin Layer Chromatography (TLC). The structure of the synthesized 2-(phosphonooxy)ethyl acrylate should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and FT-IR.

Structural Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of 2-(phosphonooxy)ethyl acrylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the vinyl protons of the acrylate group (typically in the range of 5.8-6.5 ppm), the ethyl bridge protons, and the acidic protons of the phosphate group. For a related compound, ethyl 2-(4-phosphonooxy-2-oxabutyl)acrylate, the vinyl protons appear at 5.87 and 6.27 ppm.[2]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the double bond, the ethyl bridge carbons, and the carbon adjacent to the phosphate group. For a similar structure, the sp² hybridized carbons of the double bond appear at 127.11 and 136.28 ppm.[2]

  • ³¹P NMR: The phosphorus NMR spectrum is crucial for confirming the presence and chemical environment of the phosphate group. A single resonance is expected, and its chemical shift provides information about the electronic environment of the phosphorus atom. For a related compound, the ³¹P NMR signal appears around 0.16 ppm.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-(phosphonooxy)ethyl acrylate will exhibit characteristic absorption bands corresponding to its functional groups:

  • C=O stretch (ester): ~1720 cm⁻¹

  • C=C stretch (alkene): ~1635 cm⁻¹[2]

  • P=O stretch: ~1250 cm⁻¹

  • P-O-C stretch: ~1030 cm⁻¹

  • O-H stretch (P-OH): Broad absorption in the region of 2500-3300 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule. The predicted monoisotopic mass is 196.013675 Da.[1]

Thermodynamics

The thermodynamic properties of 2-(phosphonooxy)ethyl acrylate are fundamental to understanding its reactivity, stability, and polymerization behavior.

Enthalpy of Polymerization

The enthalpy of polymerization (ΔH_p) is a critical parameter that dictates the heat released during the conversion of the monomer to a polymer. For a series of related 2-(ω-phosphonooxy-2-oxaalkyl)acrylates, the polymerization enthalpy has been measured by differential scanning calorimetry (DSC) and ranges from -29 to -53 kJ·mol⁻¹.[2][3] This exothermic nature is characteristic of acrylate polymerization.

Table 2: Enthalpy of Polymerization for Related Acrylate Monomers

MonomerPolymerization Enthalpy (ΔH_p)Reference
2-(ω-phosphonooxy-2-oxaalkyl)acrylates-29 to -53 kJ·mol⁻¹Moszner et al. (2010)[2][3]
Methacrylic esters-52.8 to -59.9 kJ·mol⁻¹Moszner et al. (2010)[3]
Acrylic esters-77.5 to -80.5 kJ·mol⁻¹Moszner et al. (2010)[3]

The lower exothermicity compared to simple acrylic esters is likely due to the steric hindrance and electronic effects of the bulky phosphonooxyethyl group.

Gibbs Free Energy and Entropy

ΔG = ΔH - TΔS

For polymerization, the change in entropy (ΔS) is generally negative as the disordered monomer units become ordered in the polymer chain. The spontaneity of the polymerization is therefore driven by the negative enthalpy change, which must be sufficient to overcome the unfavorable entropy change.

Thermal Stability

Thermogravimetric analysis (TGA) can be employed to assess the thermal stability of the monomer and its corresponding polymer. For poly(2-ethylhexyl acrylate), a related acrylate polymer, thermal degradation is observed to begin at elevated temperatures. The thermal stability of poly(2-(phosphonooxy)ethyl acrylate) is expected to be influenced by the presence of the phosphate group, which may alter the degradation mechanism.

Reactivity and Stability

Polymerization

The acrylate moiety of 2-(phosphonooxy)ethyl acrylate readily undergoes free-radical polymerization, which can be initiated by thermal or photoinitiators. The reactivity in copolymerization with other monomers is an important consideration for tailoring the properties of the final material.

Polymerization Monomer 2-(Phosphonooxy)ethyl Acrylate Monomers Radical Propagating Radical Chain Monomer->Radical Addition Initiator Initiator (Thermal or Photo) Initiator->Monomer Initiation Radical->Radical Polymer Poly(2-(phosphonooxy)ethyl acrylate) Radical->Polymer Termination

Caption: Schematic of the free-radical polymerization of 2-(phosphonooxy)ethyl acrylate.

Hydrolytic Stability

The ester linkage in the acrylate group and the phosphoester bond are susceptible to hydrolysis, particularly under acidic or basic conditions. The hydrolysis of the phosphoester bond is a critical factor in the stability and performance of materials derived from this monomer, especially in aqueous environments. The rate of hydrolysis is influenced by pH, temperature, and the presence of enzymes. Some novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylates have been designed for improved hydrolysis stability, which is a key consideration for applications like dental adhesives that are exposed to the oral environment.[2][3]

Applications in Drug Development and Biomedical Research

The unique properties of polymers derived from 2-(phosphonooxy)ethyl acrylate make them attractive for various biomedical applications.

Dental Adhesives

The phosphate group has a strong affinity for calcium ions present in hydroxyapatite, the main mineral component of tooth enamel and dentin. This interaction forms the basis for the use of phosphate-containing polymers as adhesion-promoting agents in dental composites and adhesives. The chemical bonding between the phosphate groups and the tooth structure can lead to a more durable and long-lasting restoration.[4]

AdhesionMechanism Polymer Polymer with Pendant Phosphate Groups Interaction Ionic Interaction and Chemical Bonding Polymer->Interaction Enamel Tooth Enamel (Hydroxyapatite, Ca²⁺) Enamel->Interaction Adhesion Enhanced Adhesion Interaction->Adhesion

Caption: Mechanism of adhesion of phosphate-containing polymers to tooth enamel.

Drug Delivery

The hydrophilic and potentially pH-responsive nature of the phosphate group makes polymers containing 2-(phosphonooxy)ethyl acrylate interesting candidates for controlled drug delivery systems. The polymer matrix can be designed to release a therapeutic agent in response to changes in the physiological environment, such as the lower pH found in tumor tissues or within endosomes.

Conclusion

2-(Phosphonooxy)ethyl acrylate is a monomer with significant potential in the development of advanced functional materials. Its unique combination of a polymerizable acrylate group and a reactive phosphate moiety allows for the synthesis of polymers with tailored properties for specific applications, particularly in the biomedical field. A thorough understanding of its structural characteristics, thermodynamic properties, and reactivity is essential for harnessing its full potential in the design of next-generation materials. This guide has provided a comprehensive overview of these aspects to aid researchers and developers in their work with this promising compound.

References

  • Moszner, N., Salz, U., & Zimmermann, J. (2010). Novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers for self-etching self-priming one part adhesive. Beilstein Journal of Organic Chemistry, 6, 766–772. [Link]

  • Moszner, N., Salz, U., & Zimmermann, J. (2010). Novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers for self-etching self-priming one part adhesive. Beilstein Journal of Organic Chemistry, 6, 95. [Link]

  • Warren, L. C., et al. (2016). The two-step synthesis of poly(2-(phosphonooxy)ethyl methacrylate-stat-glycerol monomethacrylate)–poly(benzyl methacrylate) [(P-stat-G)-B] copolymer nanoparticles. Polymer Chemistry, 7(4), 865-877. [Link]

  • Perdigão, J. (2020). Current perspectives on dental adhesion: (1) Dentin adhesion – not there yet. Japanese Dental Science Review, 56(1), 19-35. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Soetopo, Beech, D. R., & Hardwick, J. L. (1978). Mechanism of adhesion of polymers to acid-etched enamel. Effect of acid concentration and washing on bond strength. Journal of Oral Rehabilitation, 5(1), 69–80. [Link]

  • SIELC Technologies. (2018, May 16). 2-(Phosphonooxy)ethyl acrylate. [Link]

  • Miyabe, K., et al. (2022). Film-Forming Polymers for Tooth Erosion Prevention. Materials, 15(19), 7009. [Link]

  • SciSpace. (1978). Mechanism of adhesion of polymers to acid-etched enamel. Effect of acid concentration and washing on bond strength. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169406, 2-(Phosphonooxy)ethyl acrylate. [Link]

  • Avci, D., et al. (2005). Synthesis and modeling of new phosphorus-containing acrylates. Journal of Polymer Science Part A: Polymer Chemistry, 43(12), 2574-2583. [Link]

  • Avci, D., & Mathias, L. J. (2003). Synthesis and copolymerization of new phosphorus-containing acrylates. Journal of Polymer Science Part A: Polymer Chemistry, 41(20), 3295-3304. [Link]

  • Han, Y., et al. (2021). Effects of Phosphoric Acid Pre-Etching on Chemisorption between Enamel and MDP-Containing Universal Adhesives: Chemical and Morphological Characterization, and Evaluation of Its Potential. ACS Omega, 6(20), 13079-13088. [Link]

  • PubChemLite. (n.d.). 2-(phosphonooxy)ethyl acrylate (C5H9O6P). [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of monomer 2 (top) and its polymer (bottom). [Link]

  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra of the starting ethyl 2-cyanoacrylate (a) with the obtained PECA (b). [Link]

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Foundational

High-Resolution Crystal Structures of 2-(Phosphonooxy)acrylate Complexes: Mechanistic Insights and Structural Biology

Executive Summary In the realm of structural biology and metabolic engineering, 2-(phosphonooxy)acrylate —universally recognized in biochemical literature as phosphoenolpyruvate (PEP) —stands as a central metabolite. It...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of structural biology and metabolic engineering, 2-(phosphonooxy)acrylate —universally recognized in biochemical literature as phosphoenolpyruvate (PEP) —stands as a central metabolite. It possesses the highest-energy phosphate bond found in living organisms (ΔG°' ≈ -61.9 kJ/mol) and serves as a critical junction in glycolysis, gluconeogenesis, and carbon fixation. This technical guide explores the high-resolution crystal structures of 2-(phosphonooxy)acrylate in complex with key metabolic enzymes, detailing the structural basis of catalysis, metal-ion coordination, and allosteric regulation.

Designed for structural biologists and drug development professionals, this whitepaper synthesizes crystallographic data with field-proven experimental workflows to provide a comprehensive roadmap for studying highly labile phosphate complexes.

Biochemical and Structural Significance

2-(Phosphonooxy)acrylate (IUPAC: 1-carboxyethenyl hydrogen phosphate) is a highly reactive intermediate. Because of its immense phosphoryl-transfer potential, enzymes that utilize this molecule—such as Enolase, Phosphoenolpyruvate Carboxylase (PEPC), and Phosphoenolpyruvate Carboxykinase (PCK)—must exert exquisite conformational control to prevent futile hydrolysis. High-resolution X-ray crystallography of these complexes reveals how active-site architectures stabilize the transition state through precise metal coordination and hydrogen-bonding networks[1][2].

Structural Biology of Enzyme-PEP Complexes

Enolase-Mg²⁺-PEP Complex

Enolase catalyzes the reversible dehydration of 2-phosphoglycerate (PGA) to 2-(phosphonooxy)acrylate. The 2.2-Å resolution structure of the yeast enolase ternary complex reveals the precise geometry of the active site[1].

  • Mechanistic Insight: The substrate's hydroxyl group is directly coordinated to the Mg²⁺ ion, polarizing the C-O bond. The carboxylic group interacts with the side chains of His373 and Lys396, while the phosphate group is anchored by the guanidinium group of Arg374[1].

  • Conformational Dynamics: Substrate binding induces massive loop closures (Ser36-His43 and Ser158-Gly162), shielding the highly reactive intermediate from bulk solvent[1].

Phosphoenolpyruvate Carboxylase (PEPC)

PEPC catalyzes the irreversible carboxylation of 2-(phosphonooxy)acrylate to oxaloacetate, a crucial step in C4 plant photosynthesis and bacterial metabolism.

  • Structural Architecture: The 2.8-Å structure of E. coli PEPC reveals a "dimer-of-dimers" tetrameric arrangement with D2 symmetry[2]. The active site is located at the C-terminal side of an eight-stranded β-barrel[2].

  • Allosteric Regulation: High-resolution structures of PEPC complexed with Mn²⁺ and PEP analogues (like DCDP) at 2.35-Å resolution (PDB: 1JQN) highlight dynamic movements in two mobile loops near the active site, explaining the mechanism of allosteric inhibition by L-aspartate[2][3].

Phosphoenolpyruvate Carboxykinase (PCK)

PCK converts 2-(phosphonooxy)acrylate and CO₂ to oxaloacetate and ATP. The 1.70-Å structure (PDB: 1YLH) of PCK from Actinobacillus succinogenes in complex with Mn²⁺ and pyruvate demonstrates the precise geometry required for phosphoryl transfer, utilizing a metal-dependent mechanism to stabilize the enolate intermediate[4].

Experimental Workflow: Co-Crystallization Protocols

As an Application Scientist, I frequently encounter the challenge of ligand lability during crystallization. Because 2-(phosphonooxy)acrylate is susceptible to spontaneous hydrolysis in aqueous solutions over extended periods, co-crystallization requires strict pH control and the strategic use of metal surrogates.

Causality in Experimental Design: We substitute the native catalytic metal (Mg²⁺) with a non-activating surrogate (e.g., Ca²⁺ or Mn²⁺) or use non-hydrolyzable analogues (like DCDP). This traps the complex in a stable, pre-catalytic state, preventing the enzyme from turning over the substrate during the weeks-long vapor diffusion process[2][3].

Protocol: High-Resolution Co-Crystallization of PEP-Enzyme Complexes

This self-validating system ensures maximum active-site occupancy while minimizing ligand degradation.

  • Protein Preparation: Purify the recombinant enzyme to >95% homogeneity via Ni-NTA affinity and Size Exclusion Chromatography (SEC). Buffer exchange into 50 mM Tris-HCl (pH 7.5), 1 mM DTT to maintain cysteine residues in a reduced state[4].

  • Ligand Trapping & Complex Assembly: Incubate the apo-enzyme (10-15 mg/mL) with 5 mM 2-(phosphonooxy)acrylate and 2-5 mM divalent cations (MnCl₂ or CaCl₂) for 30 minutes on ice. Validation Check: Perform dynamic light scattering (DLS) to ensure the complex remains monodisperse and does not aggregate upon metal addition.

  • Hanging-Drop Vapor Diffusion: Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 15% PEG 300, 90 mM CaCl₂, 100 mM HEPES pH 7.0)[2]. Seal over a 500 µL reservoir. Insight: The slow equilibration approaches the supersaturation point gently, which is critical for large, multi-subunit enzymes like PEPC[2].

  • Cryo-Protection: Briefly soak the resulting crystals in mother liquor supplemented with 20-25% (v/v) glycerol. Insight: This prevents crystalline ice lattice formation, which would otherwise destroy the delicate protein lattice and degrade diffraction resolution.

  • Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source (100 K, wavelength 1.0 Å).

Quantitative Data Presentation

The following table summarizes the key crystallographic parameters and complex compositions for prominent 2-(phosphonooxy)acrylate utilizing enzymes[1][2][3][4].

EnzymeOrganismPDB IDResolution (Å)R-work / R-freeLigands / Cofactors
Enolase S. cerevisiaeN/A (Lit)2.200.169 / N/AMg²⁺, 2-phosphoglycerate / PEP
PEPC E. coli1JQN2.350.190 / 0.230Mn²⁺, DCDP (PEP analog)
PEPC E. coli1FIY2.800.198 / N/AL-Aspartate (Allosteric Inhibitor)
PCK A. succinogenes1YLH1.700.180 / 0.200Mn²⁺, Pyruvate, PO₄³⁻

Mechanistic Pathways & Structural Dynamics

To visualize the structural biology workflows and the enzymatic logic of these complexes, the following logical diagrams map out the crystallization pipeline and the catalytic mechanism.

Workflow N1 Protein Purification (Affinity & SEC) N2 Complex Formation (+ PEP & Ca2+/Mn2+) N1->N2 N3 Vapor Diffusion (Crystallization) N2->N3 N4 Cryo-Cooling (Liquid N2) N3->N4 N5 X-ray Diffraction (Synchrotron) N4->N5

Workflow for the co-crystallization and structural determination of PEP complexes.

Mechanism S1 Substrate Binding 2-Phosphoglycerate enters active site S2 Metal Coordination Mg2+ binds and polarizes hydroxyl group S1->S2 S3 Proton Abstraction Catalytic base (Lys396) removes alpha-proton S2->S3 S4 Dehydration Water molecule is eliminated S3->S4 S5 Product Formation 2-(Phosphonooxy)acrylate is formed S4->S5

Catalytic pathway of Enolase converting 2-phosphoglycerate to 2-(phosphonooxy)acrylate.

Conclusion and Future Perspectives

The high-resolution structural elucidation of 2-(phosphonooxy)acrylate complexes provides profound insights into the fundamental mechanics of cellular energy transfer. By mapping the precise coordinates of metal cofactors and mobile loops, researchers can leverage these structures for structure-based drug design (SBDD). For instance, targeting the unique allosteric sites of bacterial PEPC or Enolase presents a viable pathway for developing novel, species-specific antimicrobials. Furthermore, optimizing the catalytic efficiency of plant PEPC variants holds immense promise for agricultural engineering and enhancing C4 photosynthetic yields.

References

  • Mechanism of enolase: the crystal structure of enolase-Mg2(+)-2-phosphoglycerate/phosphoenolpyruvate complex at 2.2-A resolution. Biochemistry / PubMed. [Link]

  • Three-dimensional structure of phosphoenolpyruvate carboxylase: A proposed mechanism for allosteric inhibition. Proceedings of the National Academy of Sciences (PNAS) / PMC.[Link]

  • 1YLH: Crystal Structure of Phosphoenolpyruvate Carboxykinase from Actinobaccilus succinogenes in Complex with Manganese and Pyruvate. RCSB Protein Data Bank. [Link]

  • 1JQN: Crystal structure of E.coli phosphoenolpyruvate carboxylase in complex with Mn2+ and DCDP. RCSB Protein Data Bank. [Link]

  • 1-Carboxyethenyl hydrogen phosphate | CID 6315. PubChem.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro ATP Regeneration

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction and Clarification on 2-(phosphonooxy)acrylate Adenosine triphosphate (ATP) is the primary energy currency of the cell, driving a vast a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction and Clarification on 2-(phosphonooxy)acrylate

Adenosine triphosphate (ATP) is the primary energy currency of the cell, driving a vast array of biochemical reactions essential for life. In the context of in vitro biochemical assays, drug screening, and cell-free protein synthesis, the concentration of ATP can be a limiting factor, as it is consumed by ATP-dependent enzymes. To overcome this limitation and ensure sustained enzymatic activity, robust ATP regeneration systems are employed. These systems continuously replenish ATP from its hydrolysis products, adenosine diphosphate (ADP) and adenosine monophosphate (AMP).

This document provides detailed protocols for established and widely used enzymatic ATP regeneration systems. It is important to address the topic of utilizing 2-(phosphonooxy)acrylate as a phosphate donor for this purpose. Following a comprehensive review of the scientific literature, it is concluded that 2-(phosphonooxy)acrylate is not a recognized substrate for enzymatic ATP regeneration . Its primary application is in the field of polymer chemistry, particularly in the synthesis of dental adhesives and other biomaterials.[1][2][3][4][5] The chemical structure of 2-(phosphonooxy)acrylate does not resemble the high-energy phosphate donors, such as phosphoenolpyruvate (PEP), that are readily recognized by kinases for the phosphorylation of ADP.

Therefore, this guide will focus on well-validated and scientifically sound methods for ATP regeneration, providing researchers with reliable protocols to support their experimental needs.

Established Protocols for ATP Regeneration

Several enzymatic systems have been developed for the efficient regeneration of ATP in vitro. The choice of system often depends on the specific application, cost considerations, and potential for byproduct inhibition. Here, we detail three of the most common and effective systems:

  • The Phosphoenolpyruvate (PEP) / Pyruvate Kinase (PK) System

  • The Acetyl Phosphate (AcP) / Acetate Kinase (AcK) System

  • The Polyphosphate (PolyP) / Polyphosphate Kinase (PPK) System

The Phosphoenolpyruvate (PEP) / Pyruvate Kinase (PK) System

Principle and Mechanism

This is one of the most widely used ATP regeneration systems due to its high efficiency. Pyruvate kinase (PK) catalyzes the transfer of a phosphoryl group from phosphoenolpyruvate (PEP) to ADP, generating ATP and pyruvate.[6][7] The high free energy of hydrolysis of PEP makes this reaction thermodynamically highly favorable, driving the equilibrium towards ATP production.

PEP_PK_System PEP Phosphoenolpyruvate (PEP) PK Pyruvate Kinase (PK) PEP->PK ADP ADP ADP->PK ATP ATP Pyruvate Pyruvate PK->ATP PK->Pyruvate

Caption: The PEP/PK ATP Regeneration System.

Advantages and Disadvantages

AdvantagesDisadvantages
High efficiency and rapid ATP regeneration.PEP is relatively expensive.
Pyruvate kinase has broad substrate specificity for other nucleoside diphosphates (NDPs).[7]Accumulation of pyruvate may inhibit certain reactions.
Commercially available high-purity reagents.Inorganic phosphate accumulation can be inhibitory in some systems.[8]

Detailed Protocol

A. Materials and Reagents

ReagentRecommended ConcentrationStock Concentration
Tris-HCl (pH 7.5)50 mM1 M
MgCl₂10 mM1 M
KCl50 mM1 M
Dithiothreitol (DTT)1 mM1 M
ADP1-5 mM100 mM
Phosphoenolpyruvate (PEP)10-20 mM200 mM
Pyruvate Kinase (PK)10-20 units/mL1000 units/mL
ATP-consuming enzyme and substrateAs per experimental requirementsVaries

B. Step-by-Step Methodology

  • Prepare a reaction buffer master mix: Combine Tris-HCl, MgCl₂, KCl, and DTT at the desired final concentrations.

  • Set up the reaction: In a microcentrifuge tube, add the following in order:

    • Reaction buffer

    • ADP stock solution

    • PEP stock solution

    • Your ATP-consuming enzyme and its substrate

    • Nuclease-free water to the final desired volume.

  • Initiate the reaction: Add the Pyruvate Kinase to the reaction mixture.

  • Incubation: Incubate at the optimal temperature for your enzyme of interest (typically 25-37°C).

  • Monitoring: Monitor the progress of your primary reaction as required.

C. Troubleshooting

IssuePossible CauseSolution
Low reaction yieldSuboptimal concentration of PEP or PK.Titrate PEP and PK concentrations to find the optimal ratio for your system.
Inhibition by pyruvate.If your enzyme is sensitive to pyruvate, consider a different ATP regeneration system.
Degradation of reagents.Ensure stock solutions are fresh and properly stored.

The Acetyl Phosphate (AcP) / Acetate Kinase (AcK) System

Principle and Mechanism

This system utilizes acetate kinase (AcK) to transfer a phosphate group from acetyl phosphate (AcP) to ADP, producing ATP and acetate.[9] Acetyl phosphate is less expensive than PEP, making this system a more cost-effective option for large-scale reactions.

AcP_AcK_System AcP Acetyl Phosphate (AcP) AcK Acetate Kinase (AcK) AcP->AcK ADP ADP ADP->AcK ATP ATP Acetate Acetate AcK->ATP AcK->Acetate

Caption: The AcP/AcK ATP Regeneration System.

Advantages and Disadvantages

AdvantagesDisadvantages
Acetyl phosphate is more economical than PEP.Acetyl phosphate is less stable in solution than PEP.[10]
Acetate is generally less inhibitory than pyruvate.Acetate kinase may have a narrower substrate specificity compared to pyruvate kinase.

Detailed Protocol

A. Materials and Reagents

ReagentRecommended ConcentrationStock Concentration
HEPES buffer (pH 7.5)50 mM1 M
MgCl₂10 mM1 M
ADP1-5 mM100 mM
Acetyl Phosphate (AcP)20-50 mM500 mM (prepare fresh)
Acetate Kinase (AcK)10-20 units/mL1000 units/mL
ATP-consuming enzyme and substrateAs per experimental requirementsVaries

B. Step-by-Step Methodology

  • Prepare fresh Acetyl Phosphate solution: Due to its instability, dissolve AcP in reaction buffer immediately before use.

  • Prepare a reaction buffer master mix: Combine HEPES and MgCl₂ at the desired final concentrations.

  • Set up the reaction: In a microcentrifuge tube, add the following in order:

    • Reaction buffer

    • ADP stock solution

    • Freshly prepared AcP solution

    • Your ATP-consuming enzyme and its substrate

    • Nuclease-free water to the final desired volume.

  • Initiate the reaction: Add the Acetate Kinase to the reaction mixture.

  • Incubation: Incubate at the optimal temperature for your enzyme of interest.

  • Monitoring: Monitor the progress of your primary reaction.

C. Troubleshooting

IssuePossible CauseSolution
Decreasing reaction rate over timeDegradation of acetyl phosphate.Add fresh AcP to the reaction mixture periodically for long incubations.
Low ATP regenerationInactive acetate kinase.Ensure the enzyme has been stored correctly and is active.

The Polyphosphate (PolyP) / Polyphosphate Kinase (PPK) System

Principle and Mechanism

This system uses polyphosphate kinase (PPK) to generate ATP from ADP using polyphosphate (PolyP) as the phosphate donor.[10][11] Polyphosphate is a polymer of inorganic phosphate and is extremely cost-effective. Some PPKs can also phosphorylate AMP to ADP, which can then be converted to ATP, making this system versatile for reactions that produce AMP.[10][12]

PolyP_PPK_System PolyP_n Polyphosphate (n) PPK Polyphosphate Kinase (PPK) PolyP_n->PPK ADP ADP ADP->PPK ATP ATP PolyP_n1 Polyphosphate (n-1) PPK->ATP PPK->PolyP_n1

Sources

Application

Application Note: A Universal Spectrophotometric Kinase Assay Using a 2-(Phosphonooxy)acrylate (PEP)-Coupled System

Abstract The study of protein kinases, enzymes that catalyze the phosphorylation of specific substrates, is fundamental to cellular biology and drug discovery. A significant challenge in kinase activity measurement is th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The study of protein kinases, enzymes that catalyze the phosphorylation of specific substrates, is fundamental to cellular biology and drug discovery. A significant challenge in kinase activity measurement is the diversity of substrates, which often necessitates the development of specific assays for each enzyme. This application note details a robust, universal, and non-radioactive in vitro kinase assay that circumvents this issue. By focusing on the universal product of the kinase reaction, adenosine diphosphate (ADP), this method offers broad applicability. The assay employs a coupled enzyme system where the generation of ADP is linked to the oxidation of NADH, a process continuously monitored by spectrophotometry. The core of this system is 2-(phosphonooxy)acrylate, more commonly known as phosphoenolpyruvate (PEP), which serves as a key substrate in the coupling reaction. This document provides the scientific principles, detailed step-by-step protocols, and practical insights for researchers, scientists, and drug development professionals seeking a reliable method for real-time kinetic analysis of virtually any kinase.

Introduction: The Quest for a Universal Kinase Assay

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular pathways, including signal transduction, metabolism, and cell cycle control.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[2] The development of small-molecule kinase inhibitors relies heavily on accurate and efficient in vitro assays to determine enzymatic activity and inhibition kinetics.[3]

Traditional kinase assays often measure the incorporation of a radiolabeled phosphate (from ³²P-ATP) into a specific peptide or protein substrate.[4] While considered a gold standard for reliability, this method has significant drawbacks, including safety concerns associated with radioactivity and the requirement for substrate-specific separation and detection protocols.[5]

To overcome these limitations, universal assay formats have been developed. These methods detect a common component of all kinase reactions, typically the consumption of ATP or the production of ADP.[1][6][7] This approach uncouples the detection system from the specific kinase substrate, allowing a single assay platform to be used for a wide variety of kinases.[2]

This application note focuses on a classic and powerful universal method: the pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled enzyme assay.[8][9] This continuous spectrophotometric assay utilizes 2-(phosphonooxy)acrylate (phosphoenolpyruvate, PEP) to link ADP production to the oxidation of NADH, providing a real-time measurement of kinase activity.[10][11]

Principle of the Coupled Assay

The assay methodology is based on a three-step enzymatic cascade. The rate of the entire cascade is dependent on the initial kinase reaction, making it the rate-limiting step.

  • Kinase Reaction: The kinase of interest catalyzes the transfer of a phosphate group from ATP to its substrate, producing ADP as a byproduct. This is the reaction to be measured.

    • Kinase + Substrate + ATP → Phospho-substrate + ADP

  • Pyruvate Kinase (PK) Coupling Reaction: The ADP generated in the first step is immediately used by pyruvate kinase (PK) to convert 2-(phosphonooxy)acrylate (PEP) into pyruvate. This reaction also regenerates the ATP consumed in the first step.

    • ADP + 2-(Phosphonooxy)acrylate (PEP) → ATP + Pyruvate

  • Lactate Dehydrogenase (LDH) Indicator Reaction: The pyruvate produced by PK is then reduced to lactate by lactate dehydrogenase (LDH). This final reaction consumes NADH, which has a distinct absorbance maximum at 340 nm.

    • Pyruvate + NADH + H⁺ → Lactate + NAD⁺

The kinase activity is therefore directly proportional to the rate of NADH consumption, which is measured as a decrease in absorbance at 340 nm over time.[10][12]

G cluster_0 Step 1: Kinase Reaction (Rate-Limiting) cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Indicator Reaction & Detection Kinase Kinase of Interest ADP ADP Kinase->ADP Byproduct pSubstrate Phosphorylated Substrate Kinase->pSubstrate Product ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase PK Pyruvate Kinase (PK) ADP->PK Links Step 1 to 2 Pyruvate Pyruvate PK->Pyruvate ATP_regen ATP (regenerated) PK->ATP_regen PEP 2-(Phosphonooxy)acrylate (PEP) PEP->PK LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH Links Step 2 to 3 NAD NAD+ (No Absorbance at 340 nm) LDH->NAD Lactate Lactate LDH->Lactate NADH NADH (Absorbs at 340 nm) NADH->LDH Detection Monitor Decrease in A340 nm NAD->Detection

Figure 1: Reaction Cascade. The diagram illustrates the three-step enzymatic cascade of the coupled assay.

Advantages and Scientific Considerations

Choosing an assay format requires understanding its strengths and limitations. The causality behind this choice is rooted in balancing the need for universality with potential sources of interference.

FeatureAdvantage / RationalePotential Limitation / Consideration
Universality Measures ADP, a product of all kinase reactions. This eliminates the need to design specific assays for different kinases or substrates.[2]The assay is not suitable for kinases that do not use ATP or produce ADP.
Real-Time Kinetics The reaction is monitored continuously, providing a full kinetic profile rather than a single endpoint. This is crucial for detailed mechanism-of-action studies and accurate inhibitor characterization.[10]Requires a spectrophotometer capable of kinetic reads (repeated measurements over time).
Non-Radioactive Avoids the safety, regulatory, and disposal issues associated with using ³²P-ATP, making the assay safer and more accessible.[6]May have lower sensitivity compared to radiometric assays for very low-activity kinases.
Cost-Effective Reagents are generally less expensive than proprietary, pre-packaged kit components or fluorescently labeled antibodies.Initial optimization of coupling enzyme concentrations may be required for each kinase system.
Compound Interference -Test compounds that absorb light at or near 340 nm can directly interfere with the assay readout. A counterscreen is essential.[12]
ATP Regeneration The coupling system regenerates ATP, keeping its concentration relatively constant. This simplifies kinetic modeling by removing ATP depletion as a variable.[8]This feature makes the assay unsuitable for studies where ATP depletion is the primary endpoint or for identifying non-competitive inhibitors that bind to the enzyme-ADP complex.

Detailed Protocol

This protocol provides a general framework. Optimal concentrations of the kinase, its substrate, and the coupling enzymes (PK/LDH) should be determined empirically.

Materials and Reagents
ReagentStock ConcentrationFinal ConcentrationNotes
Kinase Assay Buffer 5X1X250 mM Tris-HCl (pH 7.5), 500 mM KCl, 50 mM MgCl₂, 5 mM DTT
ATP 100 mM0.1 - 2 mMPurity is critical. Prepare fresh from powder or use a high-quality commercial solution.
NADH 10 mM0.2 - 0.4 mMLight-sensitive. Prepare fresh and store on ice, protected from light.
PEP 100 mM1 - 5 mM2-(phosphonooxy)acrylate. Stable when stored frozen as a neutralized solution.
PK/LDH Enzyme Mix Varies10-20 units/mLAvailable as a stable suspension in glycerol from various suppliers.
Kinase of Interest VariesVariesTitrate to find a concentration that gives a linear rate of NADH consumption.
Kinase Substrate VariesVariesUse at a concentration near its Kₘ for the kinase, or as desired.
Test Compound 10 mM (in DMSO)VariesEnsure final DMSO concentration is consistent across all wells and typically ≤1%.
Experimental Workflow

Figure 2: Experimental Workflow. A step-by-step overview from reagent preparation to final data analysis.

Step-by-Step Methodology
  • Prepare Reaction Master Mix: On the day of the experiment, prepare a master mix containing all components except the kinase and ATP. This ensures the reaction starts synchronously in all wells. For a 100 µL final reaction volume, a 2X master mix could be prepared.

    • Causality Note: Preparing a master mix minimizes pipetting errors and ensures uniform concentrations across wells, which is critical for trustworthy and reproducible data.[13]

  • Set Up Assay Plate:

    • Add 50 µL of the 2X Reaction Master Mix to each well of a clear, flat-bottom 96-well plate.

    • Add the test compound (e.g., potential inhibitor) and kinase substrate.

    • Add the kinase enzyme solution.

    • Include appropriate controls:

      • No Kinase Control: To measure background NADH decomposition.

      • No Substrate Control: To check for substrate-independent ATPase activity.

      • Positive Control (No Inhibitor): Represents 100% kinase activity.

      • Negative Control (Potent Inhibitor): Represents 0% kinase activity.

  • Initiate and Measure:

    • Pre-warm the plate and the ATP solution to the desired reaction temperature (e.g., 30°C).

    • Initiate the reaction by adding the final component, ATP.

    • Immediately place the plate in a microplate reader set to the same temperature.

    • Begin kinetic measurement, recording the absorbance at 340 nm every 30-60 seconds for a total of 30-60 minutes.

Data Analysis
  • Plot Data: For each well, plot the absorbance at 340 nm (A340) as a function of time (minutes).

  • Determine Reaction Rate: Identify the linear portion of the curve (typically the initial 5-15 minutes) and calculate the slope. The rate is expressed as the change in absorbance per minute (ΔA340/min).

  • Calculate Kinase Activity: Convert the rate of absorbance change to the rate of enzymatic activity using the Beer-Lambert law.

    • Activity (mol/min) = (ΔA340 / min) × V / (ε × l)

      • V: Reaction volume in Liters (e.g., 100 µL = 1 x 10⁻⁴ L)

      • ε (epsilon): Molar extinction coefficient of NADH at 340 nm, which is 6220 M⁻¹cm⁻¹.

      • l (ell): Path length in cm. For most 96-well plates, this can be calculated from the volume or measured, but is often normalized to 1 cm for simplicity in rate comparisons.

  • Determine Inhibition: To calculate the percent inhibition for a test compound, use the following formula:

    • % Inhibition = [1 - (Rate_inhibitor / Rate_no_inhibitor)] × 100

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Signal 1. Inactive kinase or coupling enzymes. 2. Missing reaction component (e.g., ATP, Mg²⁺). 3. Sub-optimal pH or temperature.1. Test enzymes with positive controls; obtain fresh enzyme stocks. 2. Double-check all reagent additions and concentrations. 3. Verify buffer pH and ensure the plate reader is at the correct temperature.
High Background Signal 1. Contaminating ATPase/ADP in enzyme preps. 2. Spontaneous degradation of NADH.1. Run a "no kinase" control. If the rate is high, try a different source of coupling enzymes. 2. Prepare NADH fresh; keep solutions on ice and protected from light.
Non-Linear Reaction Rate 1. Depletion of a substrate (NADH, PEP, or kinase substrate). 2. Kinase is unstable under assay conditions.1. Increase the initial concentration of the depleted substrate. Use only the initial linear phase for rate calculation. 2. Add stabilizing agents like BSA to the buffer; reduce incubation time.
Compound Interference Test compound absorbs at 340 nm or inhibits PK/LDH.Run a control with the test compound in the absence of the primary kinase. If this well shows a signal change, the compound is interfering with the coupling system and this assay format is not suitable.

Conclusion

The 2-(phosphonooxy)acrylate (PEP)-coupled kinase assay is a powerful, versatile, and non-radioactive method for the in vitro characterization of kinase activity. Its universal nature allows for the screening and kinetic analysis of a broad range of kinases without the need for specific antibodies or radiolabeled substrates. By providing continuous, real-time data, it offers deep insights into enzyme kinetics and inhibitor mechanisms. While careful consideration of potential compound interference is necessary, its reliability, cost-effectiveness, and operational simplicity make it an invaluable tool for both academic research and industrial drug discovery.

References

  • Takara Bio. (n.d.). Universal Tyrosine Kinase Assay Kit. Retrieved from [Link]

  • Takara Bio. (n.d.). Universal Tyrosine Kinase Assay Kit (Japanese). Retrieved from [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [Link]

  • Gibb, E., et al. (2011). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. Journal of Visualized Experiments. [Link]

  • Deng, X., et al. (2018). In Silico Design and in Vitro Characterization of Universal Tyrosine Kinase Peptide Substrates. Biochemistry. [Link]

  • BioTechniques. (2014). A simple and reliable method for determination of optimum pH in coupled enzyme assays. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).
  • Ritter, A., et al. (2010). Novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers for self-etching self-priming one part adhesive. Beilstein Journal of Organic Chemistry. [Link]

  • NextSDS. (n.d.). 2-(phosphonooxy)acrylate — Chemical Substance Information. Retrieved from [Link]

  • STAR Protocols. (2023).
  • Astex. (n.d.). Comparison of two in vitro assays measuring the activity of the cancer target Pyruvate Kinase M2. Retrieved from [Link]

  • Reaction Biology. (n.d.). In Vitro Phosphorylation Assay Services. Retrieved from [Link]

  • Esmann, M. (1971). Studies on a coupled enzyme assay for rate measurements of ATPase reactions. Acta Chemica Scandinavica. [Link]

  • Celtarys. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Ritter, A., et al. (2010). Novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers for self-etching self-priming one part adhesive. Beilstein Journals. [Link]

  • NCBI Bookshelf. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Properties of Water-Based Acrylic Adhesives with a Variable Ratio of 2-Ethylhexyl Acrylate and n-Butyl Acrylate for Application in Glass Bottle Labels. [Link]

  • JAIST Repository. (n.d.).
  • E3S Web of Conferences. (2021). Determination of two acrylates in environmental water by high performance liquid chromatography. [Link]

  • ResearchGate. (2020).
  • ACS Publications. (2011).
  • Google Patents. (n.d.). KR102170120B1 - Analysis method of acrylic acid contents in acrylate based adhesive resin copolymers.

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Method

Preparation of 2-(phosphonooxy)acrylate solutions for cell-free synthesis

Application Note: Preparation and Stabilization of 2-(Phosphonooxy)acrylate Solutions for Cell-Free Protein Synthesis Introduction & Core Principles 2-(phosphonooxy)acrylate, universally known by its biochemical name Pho...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Stabilization of 2-(Phosphonooxy)acrylate Solutions for Cell-Free Protein Synthesis

Introduction & Core Principles

2-(phosphonooxy)acrylate, universally known by its biochemical name Phosphoenolpyruvate (PEP) , is a central metabolite and the highest-energy phosphate donor in biological systems ( ΔG∘=−61.9 kJ/mol)[1]. In Escherichia coli-based cell-free protein synthesis (CFPS) systems, PEP serves as the primary secondary energy substrate. It drives the continuous regeneration of ATP from ADP via the endogenous enzyme pyruvate kinase (PK), ensuring that the ribosomal machinery has a constant energy supply for peptide bond formation [2].

Despite its utility, the preparation of concentrated PEP stock solutions (typically 1 M) is a frequent, yet rarely discussed, point of failure in CFPS workflows. The enol-phosphate bond of PEP is highly labile. When dissolved in water, the free acid or monopotassium salt of PEP creates a highly acidic environment (pH ~2.0–3.0). Under these conditions, the molecule is highly susceptible to acid-catalyzed hydrolysis, yielding pyruvate and inorganic phosphate (Pi) [1]. The accumulation of Pi not only depletes the energy pool but also chelates free magnesium ( Mg2+ ), which is critical for ribosomal stability, thereby abruptly halting translation [3].

Mechanistic Causality: The "Why" Behind the Protocol

As an application scientist, it is crucial to understand that a protocol is not just a list of steps, but a system of chemical controls.

  • Temperature & Exothermic Neutralization: Neutralizing PEP with a strong base is a highly exothermic reaction. If performed at room temperature, the localized heat spikes will rapidly hydrolyze the enol-phosphate bond. Therefore, the entire titration must be performed in a strict ice-water bath to kinetically trap the molecule and prevent thermal degradation[1].

  • Potassium over Sodium: E. coli translation machinery is highly optimized for a potassium-glutamate rich environment. Sodium ions ( Na+ ) at concentrations above 30 mM competitively inhibit ribosomal function. Thus, Potassium Hydroxide (KOH) must be used for pH adjustment instead of Sodium Hydroxide (NaOH) to maintain the optimal K+ balance [4].

Energy Regeneration Pathway in CFPS

The following diagram illustrates the flow of phosphate from PEP to the CFPS machinery, highlighting the necessity of preserving the enol-phosphate bond during reagent preparation.

PEP_ATP_Regeneration PEP 2-(phosphonooxy)acrylate (PEP) PK Pyruvate Kinase (PK) PEP->PK ADP ADP ADP->PK ATP ATP Translation CFPS Machinery (Ribosomes/RNAP) ATP->Translation Pyruvate Pyruvate PK->ATP Phosphoryl Transfer PK->Pyruvate Translation->ADP Hydrolysis (Protein Synthesis)

ATP Regeneration via 2-(phosphonooxy)acrylate (PEP) in Cell-Free Protein Synthesis.

Materials and Reagents

  • Phosphoenolpyruvate monopotassium salt (MW: 206.13 g/mol , High Purity >97%)

  • Potassium Hydroxide (KOH) , 5 N and 1 N solutions (Certified RNase/DNase free)

  • Ultra-pure Nuclease-Free Water

  • Calibrated pH meter with a micro-probe

  • Ice-water bath and magnetic stirrer

  • 0.22 µm PES (Polyethersulfone) syringe filter

Step-by-Step Protocol: Preparation of 10 mL of 1 M PEP (pH 7.2)

This protocol is designed as a self-validating system. Visual cues (turbidity) and pH checkpoints ensure the integrity of the final reagent.

Step 1: Initial Suspension

  • Weigh exactly 2.06 g of PEP monopotassium salt.

  • Transfer the powder to a 15 mL conical tube containing a sterile magnetic stir bar.

  • Add 5.0 mL of ice-cold ultra-pure water.

Causality Check: The solution will appear milky and cloudy. Do not attempt to force dissolution by heating or vortexing at room temperature. PEP will naturally dissolve as the pH approaches neutrality.

Step 2: Thermal Equilibration

  • Submerge the conical tube in an ice-water bath placed on a magnetic stir plate.

  • Allow the suspension to chill for at least 5 minutes before introducing any base.

Step 3: Dropwise Titration (Critical Phase)

  • Insert the pH micro-probe into the suspension. The initial pH will read between 2.0 and 3.0.

  • Begin adding 5 N KOH strictly dropwise (approx. 10–20 µL per drop) while stirring continuously.

Expertise Insight: Never allow the localized pH (the exact spot where the KOH drop hits the solution) to spike. The heat of neutralization must dissipate into the ice bath. Wait for the pH reading to stabilize after every 3-4 drops.

Step 4: Fine pH Adjustment

  • As the pH crosses 6.0, the solution will transition from cloudy to completely clear.

  • Switch to 1 N KOH to prevent overshooting the target pH.

  • Carefully titrate to a final pH of 7.2 (Acceptable functional range: 7.0 – 7.4) [4].

Step 5: Volume Adjustment and Sterilization

  • Transfer the neutralized, clear solution to a pre-chilled 10 mL graduated cylinder.

  • Bring the final volume to exactly 10.0 mL using ice-cold ultra-pure water. Mix gently.

  • Filter-sterilize the solution by passing it through a 0.22 µm PES syringe filter directly into sterile, pre-chilled microcentrifuge tubes (e.g., 250 µL aliquots).

Step 6: Cryopreservation

  • Flash-freeze the aliquots in liquid nitrogen.

  • Store immediately at -80°C .

Data Presentation: Impact of Preparation Conditions

The stability of the enol-phosphate bond is entirely dependent on the strict adherence to temperature and pH controls during preparation. The table below summarizes the kinetic stability of 1 M PEP under various conditions and its downstream impact on CFPS yields.

Preparation / Storage ConditionEstimated Half-Life of Enol-Phosphate BondDownstream Impact on CFPS Protein Yield
pH 2.0, Room Temp (25°C) < 2 hoursComplete failure (0% yield due to Pi accumulation)
pH 7.2, Room Temp (25°C) ~ 48 hours> 50% reduction in yield
pH 7.2, Ice Bath (4°C) > 2 weeksOptimal (100% yield)
pH 7.2, Cryostorage (-80°C) > 12 monthsOptimal (100% yield)

Quality Control & Troubleshooting

Self-Validating Diagnostics: If your CFPS reactions suddenly exhibit a severe drop in protein yield (e.g., sfGFP fluorescence is <10% of the historical average), PEP hydrolysis is a primary suspect.

  • The pH Test: Thaw a suspect PEP aliquot and measure its pH. If the pH has dropped significantly below 7.0 (e.g., down to 5.5 - 6.0), spontaneous hydrolysis has occurred. The cleavage of the enol-phosphate bond releases phosphoric acid, which drives the pH down.

  • Action: Discard the compromised batch immediately. Do not attempt to re-neutralize it, as the high-energy phosphate bond cannot be chemically restored, and the accumulated inorganic phosphate will permanently inhibit the CFPS reaction.

References

  • Zimmermann, J., Mayer, R. J., & Moran, J. (2023). A single phosphorylation mechanism in early metabolism – the case of phosphoenolpyruvate. Chemical Science, 15(1), 178-185.[Link]

  • Kwon, Y.-C., & Jewett, M. C. (2019). A Crude Extract Preparation and Optimization from a Genomically Engineered Escherichia coli for the Cell-Free Protein Synthesis System: Practical Laboratory Guideline. Methods and Protocols, 2(3), 70.[Link]

  • Warfel, K. F., et al. (2023). Rapid biosynthesis of glycoprotein therapeutics and vaccines from freeze-dried bacterial cell lysates. Nature Protocols.[Link]

  • Guzman-Chavez, F., et al. (2022). Constructing Cell-Free Expression Systems for Low-Cost Access. ACS Synthetic Biology, 11(3), 1159-1168.[Link]

Sources

Application

Coupled enzyme assay protocols utilizing 2-(phosphonooxy)acrylate

Application Notes and Protocols for Coupled Enzyme Assays Introduction: The Power of Coupled Reactions in Enzyme Kinetics In the dynamic landscape of drug discovery and fundamental biological research, the precise measur...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for Coupled Enzyme Assays

Introduction: The Power of Coupled Reactions in Enzyme Kinetics

In the dynamic landscape of drug discovery and fundamental biological research, the precise measurement of enzyme activity is paramount. While many enzymatic reactions yield products with distinct spectrophotometric or fluorometric properties, a significant number of crucial enzymes, particularly ATPases, GTPases, kinases, and certain metabolic enzymes, catalyze reactions that do not produce a directly measurable signal. To overcome this challenge, the scientific community has widely adopted the use of coupled enzyme assays. This powerful technique links the activity of a primary enzyme of interest to a secondary, signal-producing enzyme system.

This guide provides a comprehensive overview and detailed protocols for a classic, robust, and widely utilized coupled enzyme assay: the pyruvate kinase/lactate dehydrogenase (PK/LDH) system. This system is a cornerstone of enzymology, enabling the continuous monitoring of ADP production by a primary enzyme through the oxidation of NADH, which is observed as a decrease in absorbance at 340 nm.[1][2][3] We will explore the underlying principles of this assay, its application in measuring the activity of ATPases/kinases and the glycolytic enzyme enolase, and provide detailed, validated protocols for immediate implementation in your research.

The Scientific Principle: A Cascade of Enzymatic Events

The PK/LDH coupled assay is an elegant system that harnesses a two-step enzymatic cascade to quantify the activity of an ADP-producing enzyme (Figure 1). The core principle lies in the stoichiometric conversion of the product of the primary reaction into a measurable signal.

  • Primary Enzyme Reaction: The enzyme of interest (e.g., an ATPase) hydrolyzes ATP, producing ADP and inorganic phosphate (Pi). This is the rate-limiting step that the assay aims to measure.

  • Pyruvate Kinase (PK) Coupling Reaction: In the presence of excess phosphoenolpyruvate (PEP), pyruvate kinase utilizes the newly formed ADP to produce pyruvate and regenerate ATP.[2][4] This step is crucial as it ensures that the primary reaction is not inhibited by the accumulation of its ADP product.

  • Lactate Dehydrogenase (LDH) Reporter Reaction: The pyruvate generated by PK is then reduced to lactate by lactate dehydrogenase. This reaction is coupled to the oxidation of NADH to NAD+.[1][5]

The progress of the reaction is monitored by the decrease in the concentration of NADH, which has a strong absorbance at 340 nm, while NAD+ does not.[3] The rate of decrease in absorbance at 340 nm is directly proportional to the rate of the primary enzyme's activity.

Coupled_Enzyme_Assay cluster_primary Primary Enzyme Reaction cluster_coupling Coupling & Reporter Reactions ATP ATP ADP ADP + Pi ATP->ADP Enzyme ATPase / Kinase (Enzyme of Interest) ATP->Enzyme Substrate PEP Phosphoenolpyruvate (PEP) ADP->PEP PK Pyruvate Kinase (PK) ADP->PK Substrate Enzyme->ADP Product Pyruvate Pyruvate PEP->Pyruvate PEP->PK Substrate Lactate Lactate Pyruvate->Lactate NADH NADH Pyruvate->NADH LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH Substrate NAD NAD+ NADH->NAD NADH->LDH Cofactor PK->Pyruvate Product LDH->Lactate Product LDH->NAD Oxidized Cofactor

Figure 1: The PK/LDH Coupled Enzyme Assay Workflow.

Core Components and Considerations

The success of a coupled enzyme assay hinges on the careful optimization of its components to ensure that the primary enzyme's activity is the sole rate-limiting factor.

Component Recommended Concentration Range Key Considerations
HEPES Buffer 50-100 mM (pH 7.0-8.0)Provides stable pH environment. Avoid phosphate buffers as they can interfere with ATPase/kinase activity.[3]
MgCl₂ 1-10 mMEssential cofactor for many ATPases, kinases, and pyruvate kinase.
KCl 100-150 mMOften required for optimal activity of the coupling enzymes.
Phosphoenolpyruvate (PEP) 1-5 mMSubstrate for pyruvate kinase. Should be in saturating concentrations.
NADH 0.15-0.5 mMThe reporter molecule. Initial absorbance at 340 nm should be between 1.0 and 1.5 for optimal signal-to-noise ratio.[5]
Pyruvate Kinase (PK) 2-10 units/mLMust be in sufficient excess to immediately convert all ADP produced.
Lactate Dehydrogenase (LDH) 3-15 units/mLMust be in sufficient excess to rapidly convert all pyruvate to lactate.
ATP Varies (dependent on enzyme's Km)Substrate for the primary enzyme.

Critical Consideration: Non-Limiting Coupling Enzymes It is imperative that the activities of PK and LDH are not rate-limiting.[6] To verify this, one can perform a control experiment where the concentration of the coupling enzymes is doubled. If the measured rate of the primary enzyme does not increase, it confirms that the coupling system is not the bottleneck.

Protocol 1: Measuring ATPase/Kinase Activity

This protocol provides a robust method for determining the kinetic parameters of ATP-hydrolyzing enzymes.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM KCl, 5 mM MgCl₂.

  • ATP Stock Solution (100 mM): Dissolve the required amount of ATP in the assay buffer. Adjust pH to 7.5 if necessary. Store in aliquots at -20°C.

  • PEP Stock Solution (100 mM): Dissolve in water and store in aliquots at -20°C.[1]

  • NADH Stock Solution (10 mM): Dissolve in water. Protect from light and store in aliquots at -20°C.[1]

  • PK/LDH Enzyme Mix: Commercially available as a mixture, or can be prepared by mixing individual enzymes. A typical stock might be ~1000 units/mL for each.

2. Assay Setup (96-well plate format):

  • Prepare a master mix containing all components except ATP and the primary enzyme. For a 200 µL final reaction volume:

    • 150 µL Assay Buffer

    • 4 µL of 50 mM PEP (final concentration 1 mM)

    • 4 µL of 10 mM NADH (final concentration 0.2 mM)

    • 2 µL of PK/LDH mix (final concentration ~10 units/mL each)

  • Add 160 µL of the master mix to each well.

  • Add 20 µL of your ATPase/kinase at the desired concentration (prepared in assay buffer).

  • Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration and to record any background NADH oxidation.

  • Initiate the reaction by adding 20 µL of ATP solution at various concentrations (to determine Km) or a fixed, saturating concentration (for inhibitor screening).

  • Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 10-30 minutes using a microplate reader.

3. Data Analysis:

  • Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the absorbance vs. time plot.

  • Convert the rate of absorbance change to the rate of NADH consumption using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Rate (mol/min) = (ΔA₃₄₀/min) / (ε × path length)

  • Plot the initial velocity against the substrate (ATP) concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Measuring Enolase Activity

This protocol is adapted for measuring the activity of enolase, which produces PEP, the substrate for pyruvate kinase.[7][8] The reaction is initiated with the enolase substrate, 2-phosphoglycerate (2-PG).

Enolase_Assay cluster_primary Primary Enzyme Reaction cluster_coupling Coupling & Reporter Reactions TwoPG 2-Phosphoglycerate (2-PG) PEP Phosphoenolpyruvate (PEP) TwoPG->PEP Enolase Enolase (Enzyme of Interest) TwoPG->Enolase Substrate ADP ADP PEP->ADP PK Pyruvate Kinase (PK) PEP->PK Substrate Enolase->PEP Product ATP ATP ADP->ATP ADP->PK Substrate Pyruvate Pyruvate ATP->Pyruvate Lactate Lactate Pyruvate->Lactate LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH Substrate NADH NADH Lactate->NADH NAD NAD+ NADH->NAD NADH->LDH Cofactor PK->ATP Product PK->Pyruvate Product LDH->Lactate Product LDH->NAD Oxidized Cofactor

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Method

Probing Glycolytic Flux: Synthesis and Application of 2-(Phosphonooxy)acrylate Derivatives for Metabolic Tracking

Introduction The intricate network of metabolic pathways governs the life and death of a cell. Understanding the flux through these pathways is paramount in basic research and drug development, providing a window into ce...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The intricate network of metabolic pathways governs the life and death of a cell. Understanding the flux through these pathways is paramount in basic research and drug development, providing a window into cellular health, disease states, and the mechanism of action of therapeutic agents. Glycolysis, a central pillar of carbon metabolism, is a key focus of these investigations. A critical high-energy intermediate in this pathway is phosphoenolpyruvate (PEP). The ability to track the fate of PEP is essential for elucidating the regulation of glycolysis and its interconnected pathways.

This guide details the synthesis of 2-(phosphonooxy)acrylate derivatives, designed as stable and trackable analogs of the native substrate, phosphoenolpyruvate. These synthetic probes offer researchers a powerful tool to investigate the kinetics of key glycolytic enzymes, such as pyruvate kinase, and to potentially trace the flow of carbon through central metabolism. We present a comprehensive, step-by-step protocol for their chemical synthesis and their application in enzymatic assays, providing a robust framework for their integration into metabolic research programs.

Chemical Synthesis of 2-(Phosphonooxy)acrylate Derivatives

The synthesis of 2-(phosphonooxy)acrylate derivatives can be achieved through a reliable three-step process.[1] This method is advantageous due to its use of readily available starting materials and straightforward purification procedures. The overall synthetic scheme is depicted below.

Synthesis_Workflow A Ethyl Acrylate + Formaldehyde B Baylis-Hillman Adduct (Ethyl 2-(hydroxymethyl)acrylate) A->B Baylis-Hillman Reaction C Etherification with Diol B->C Etherification D Hydroxy-functionalized Acrylate C->D E Phosphorylation with POCl3 D->E Phosphorylation F 2-(Phosphonooxy)acrylate Derivative E->F

Caption: Synthetic workflow for 2-(phosphonooxy)acrylate derivatives.

Protocol: Three-Step Synthesis

This protocol is adapted from the work of Kloubert et al.[1]

Step 1: Baylis-Hillman Reaction

  • To a mixture of ethyl acrylate and an aqueous solution of formaldehyde, add a catalytic amount of a tertiary amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO).

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 2-(hydroxymethyl)acrylate.

Rationale: The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an α,β-unsaturated carbonyl compound and an aldehyde. It provides a straightforward route to functionalized allylic alcohols.

Step 2: Etherification

  • Dissolve the ethyl 2-(hydroxymethyl)acrylate in a suitable solvent, such as dichloromethane.

  • Add a diol (e.g., ethylene glycol) and a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Reflux the reaction mixture for 12-24 hours, with removal of water using a Dean-Stark apparatus.

  • After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting hydroxy-functionalized acrylate by column chromatography.

Rationale: This acid-catalyzed etherification introduces a spacer arm with a terminal hydroxyl group, which is necessary for the subsequent phosphorylation step.

Step 3: Phosphorylation

  • Dissolve the hydroxy-functionalized acrylate in a dry aprotic solvent, such as anhydrous diethyl ether, and cool to 0°C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add a solution of phosphorus oxychloride (POCl₃) in the same solvent, maintaining the temperature below 5°C.[1]

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Carefully add the filtrate to ice-cold water and stir vigorously for 30-60 minutes to hydrolyze the remaining phosphorylating agent.

  • Separate the aqueous layer and wash it with diethyl ether to remove any unreacted starting material.

  • The aqueous layer containing the final 2-(phosphonooxy)acrylate derivative can be used directly for some applications or lyophilized to obtain a solid product.

Rationale: The phosphorylation step introduces the key phosphonooxy group, mimicking the phosphate ester of native PEP. The use of triethylamine is to neutralize the HCl generated during the reaction.

Application in Metabolic Tracking

Probing Pyruvate Kinase Activity

Pyruvate kinase (PK) is a crucial enzyme that catalyzes the final step of glycolysis, the transfer of a phosphate group from PEP to ADP, yielding pyruvate and ATP.[2] The activity of this enzyme is tightly regulated and serves as a key indicator of glycolytic flux. The synthesized 2-(phosphonooxy)acrylate derivatives can act as stable analogs of PEP, allowing for the detailed kinetic characterization of pyruvate kinase.

Glycolysis_Pathway cluster_assay Coupled Assay Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P F16BP F16BP F6P->F16BP PFK-1 DHAP DHAP F16BP->DHAP GAP GAP F16BP->GAP BPG13 BPG13 GAP->BPG13 PG3 PG3 BPG13->PG3 PG2 PG2 PG3->PG2 PEP PEP PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Lactate Lactate Pyruvate->Lactate LDH Pyruvate->Lactate PEP_analog 2-(Phosphonooxy)acrylate Derivative PEP_analog->Pyruvate NADH NADH NAD NAD NADH->NAD LDH

Caption: Glycolytic pathway highlighting the role of Pyruvate Kinase.

Protocol: Pyruvate Kinase Activity Assay

A common method for determining pyruvate kinase activity is a lactate dehydrogenase (LDH)-coupled spectrophotometric assay.[3][4] In this assay, the pyruvate produced by pyruvate kinase is reduced to lactate by LDH, with the concomitant oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Reagents and Buffers:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂

  • Substrate Solution: 2-(Phosphonooxy)acrylate derivative (concentration to be varied)

  • Co-substrate Solution: Adenosine diphosphate (ADP)

  • Coupling Enzyme: Lactate dehydrogenase (LDH)

  • Co-factor: Reduced nicotinamide adenine dinucleotide (NADH)

  • Enzyme: Purified pyruvate kinase or cell lysate

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer, ADP, NADH, and LDH.

  • Add the pyruvate kinase enzyme preparation to the cuvette and incubate for 2-3 minutes at 25°C to allow the temperature to equilibrate.

  • Initiate the reaction by adding the 2-(phosphonooxy)acrylate derivative substrate solution.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

Table 1: Typical Experimental Parameters for Pyruvate Kinase Assay

ParameterRecommended Concentration/Value
Assay Buffer 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂
ADP 1-5 mM
NADH 0.1-0.3 mM
LDH 5-10 units/mL
2-(Phosphonooxy)acrylate 0.1-10 mM (for kinetic studies)
Temperature 25-37°C
Wavelength 340 nm
Potential for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[5][6] By introducing isotopically labeled substrates and tracking the incorporation of these labels into downstream metabolites, researchers can map the flow of atoms through the metabolic network.

To utilize the synthesized 2-(phosphonooxy)acrylate derivatives for MFA, isotopically labeled precursors, such as ¹³C-labeled ethyl acrylate or formaldehyde, would be used in the synthesis. The resulting ¹³C-labeled 2-(phosphonooxy)acrylate derivative could then be introduced to cells or tissues. The labeled carbon backbone, acting as a PEP analog, would be processed by pyruvate kinase and subsequent enzymes. By analyzing the isotopic labeling patterns of downstream metabolites, such as pyruvate, lactate, and TCA cycle intermediates, using techniques like mass spectrometry or NMR, the flux through these pathways can be determined.

Data Analysis and Interpretation

For the enzymatic assays, the initial reaction rates are calculated from the change in absorbance at 340 nm using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹. By plotting the reaction rate against varying concentrations of the 2-(phosphonooxy)acrylate derivative, key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) can be determined using non-linear regression analysis of the Michaelis-Menten equation.

Comparing the kinetic parameters obtained with the synthetic analog to those of the natural substrate, PEP, provides valuable insights into the binding and catalytic efficiency of the enzyme with the modified substrate. This information can be used to understand enzyme-substrate interactions and to screen for potential inhibitors or activators of pyruvate kinase.

In metabolic flux analysis studies, the mass isotopomer distribution of key metabolites is measured. This data is then used in computational models to estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.[7] This allows for a quantitative understanding of how different cellular states or perturbations affect metabolic pathway activity.

Conclusion

The 2-(phosphonooxy)acrylate derivatives, synthesized through a straightforward and adaptable chemical route, represent a valuable class of molecular tools for the interrogation of cellular metabolism. Their structural similarity to phosphoenolpyruvate allows them to serve as effective probes for studying the kinetics of key glycolytic enzymes like pyruvate kinase. Furthermore, the potential for isotopic labeling opens up exciting avenues for their use in metabolic flux analysis, offering a more dynamic and quantitative picture of metabolic pathway utilization. The protocols and conceptual framework provided herein are intended to empower researchers to synthesize and apply these versatile compounds, thereby advancing our understanding of the complex and vital processes of cellular metabolism.

References

  • Van Berkel, T. J. C., Koster, J. F., & Hülsmann, W. C. (1972). Distribution of L- and M-type pyruvate kinase between parenchymal and Kupffer cells of rat liver. Biochimica et Biophysica Acta (BBA) - Enzymology, 276(2), 425–429.
  • Gourley, D. G., Schütt, L. K., Giger, U., & Van Winkle, T. J. (2020). From Mutation to Manifestation: Evaluation of a PKLR Gene Truncation Caused by Exon Skipping in a Schnauzer Terrier. Genes, 11(9), 1039.
  • Zoraghi, R., Worrall, L., See, R. H., Strangman, W., Po-Mui, V., & Finlay, B. B. (2010). Functional analysis, overexpression, and kinetic characterization of pyruvate kinase from methicillin-resistant Staphylococcus aureus. Journal of Biological Chemistry, 285(36), 27764–27775.
  • Wikipedia contributors. (2024, March 12). Pyruvate kinase. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Plaxton, W. C. (1990). Glycolysis. In Methods in Plant Biochemistry (Vol. 3, pp. 145-173). Academic Press.
  • Kloubert, S., Moszner, N., & Salz, U. (2010). Novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers for self-etching self-priming one part adhesive. Beilstein Journal of Organic Chemistry, 6, 766–772.
  • Lee, K., Banta, S., & Androulakis, I. P. (2011). In Situ Metabolic Flux Analysis to Quantify the Liver Metabolic Response to Experimental Burn Injury. Annals of Biomedical Engineering, 39(8), 2220–2232.
  • Gopalakrishnan, S., & Maranas, C. D. (2023). FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis. ACS Synthetic Biology, 12(9), 2749–2756.
  • Ahmad, F. B., & Zhang, Z. (2024).
  • Martin, C., & Hatti-Kaul, R. (2008). Enzymatic direct synthesis of acrylic acid esters of mono- and disaccharides. Journal of Chemical Technology & Biotechnology, 83(6), 855-862.
  • Shimizu, K. (2019). Metabolic Flux Analysis. Metabolites, 9(11), 254.
  • Liu, X., et al. (2020). Metabolic Flux Analysis Reveals the Roles of Stearate and Oleate on CPT1C-mediated Tumor Cell Senescence. Theranostics, 10(13), 5920-5933.
  • Best, M. D. (2020). Metabolic Labeling of Glycerophospholipids via Clickable Analogs Derivatized at the Lipid Headgroup. Molecules, 25(17), 3991.
  • Lee, H. J., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics, 7(5), 1146-1158.
  • Z-H. Chen, et al. (2021). Spatially resolved metabolomics and isotope tracing reveal dynamic metabolic responses of dentate granule neurons with acute stimulation.
  • Hori, M., et al. (1982). Metabolism of 2-amino-3-phosphono[3-14C]propionic acid in cell-free preparations of rat liver. Biochimica et Biophysica Acta, 718(1), 75-81.
  • F. Dumur, et al. (2022). Design and Synthesis Optimization of Fluorescent Acrylate-Based and Silicate-Based Materials for Carbonyl Adsorption. Polymers, 14(13), 2686.
  • Flügge, U. I., et al. (2011). The phosphoenolpyruvate/phosphate translocator is required for the import of phosphoenolpyruvate into plastids of developing seeds and plays a major role in fatty acid biosynthesis. The Plant Cell, 23(8), 3107-3120.
  • Name, F. M. (Year). Special Issue on “Enzymatic Synthesis and Characterization of Polymers”. Processes, Volume(Issue), Page numbers.
  • Martin, C., & Hatti-Kaul, R. (2008). Enzymatic direct synthesis of acrylic acid esters of mono- and disaccharides. Journal of Chemical Technology & Biotechnology, 83(6), 855-862.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(Phosphonooxy)acrylate (PEP) Stability &amp; Troubleshooting

[label="Promotes", fontcolor="#202124", color="#EA Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists working with 2-(phosphonooxy)acrylate ,...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Promotes", fontcolor="#202124", color="#EA

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists working with 2-(phosphonooxy)acrylate , universally known as Phosphoenolpyruvate (PEP) .

PEP possesses one of the highest-energy phosphate bonds found in biological systems (ΔG°' ≈ -61.9 kJ/mol). While this makes it an exceptional phosphate donor for kinases, it also makes the molecule thermodynamically unstable and highly susceptible to spontaneous, non-enzymatic hydrolysis in aqueous environments. This guide provides field-proven insights to prevent degradation and ensure reproducible assay performance.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does my 2-(phosphonooxy)acrylate degrade so rapidly in my assay buffer? A1: Spontaneous hydrolysis of the enol phosphate bond is primarily driven by three factors: acidic pH, elevated temperatures, and the presence of trace polyvalent metal ions. Studies on nonenzymatic hydrolysis show that PEP is kinetically stable at room temperature but readily hydrolyzes at elevated temperatures in acidic environments (pH 1–7) or in the presence of metal ions [1.2]. Transition metals act as Lewis acids; they coordinate with the phosphoryl oxygens, drawing electron density away from the phosphorus atom and making it highly susceptible to nucleophilic attack by water. Actionable Solution: Always prepare PEP in neutral to slightly alkaline buffers (pH 7.4–8.0). Supplement the buffer with 1–5 mM EDTA or EGTA to sequester trace metals.

Q2: Can I store aqueous PEP solutions at 4°C or -20°C for long-term use? A2: No. While the potassium or sodium salt of PEP is highly stable (≥ 4 years) as a desiccated solid at -20°C, aqueous solutions degrade rapidly. It is strictly recommended not to store aqueous PEP solutions for more than one day[1]. Freezing aqueous solutions at -20°C can sometimes concentrate solutes and alter the local pH during the slow freezing process, inadvertently accelerating degradation. Actionable Solution: Prepare aqueous solutions fresh daily. If you must store them, flash-freeze small, single-use aliquots in liquid nitrogen and store them at -80°C to completely halt kinetic degradation.

Q3: My colorimetric phosphate assay (e.g., Malachite Green) shows high background noise before I even add my enzyme. What is happening? A3: This is a classic symptom of PEP hydrolysis. As 2-(phosphonooxy)acrylate breaks down, it releases equimolar amounts of pyruvate and inorganic phosphate (Pi). The Malachite Green reagent detects this free Pi, resulting in a false-positive background signal. Actionable Solution: Implement a self-validating system. Always run a "Buffer + PEP only" control blank alongside your enzymatic reactions. If the blank's absorbance exceeds your acceptable baseline threshold, your PEP stock has hydrolyzed and must be discarded.

Part 2: Mechanistic Pathways & Workflows

To understand how to protect your reagents, it is critical to visualize the competing forces acting on the enol phosphate bond.

G PEP 2-(phosphonooxy)acrylate (PEP) Hydrolysis Spontaneous Hydrolysis PEP->Hydrolysis Acid Acidic pH (< 7.0) Acid->Hydrolysis Metals Trace Metals Metals->Hydrolysis Temp Elevated Temp Temp->Hydrolysis Products Pyruvate + Pi Hydrolysis->Products Buffer Alkaline Buffer Buffer->Acid Prevents Chelator EDTA/EGTA Chelator->Metals Sequesters Cold Cold Storage Cold->Temp Mitigates

Factors driving 2-(phosphonooxy)acrylate hydrolysis and corresponding stabilization strategies.

Quantitative Stability Profile

The following table summarizes the expected stability of PEP under various laboratory conditions based on empirical kinetic data[1][2].

StateBuffer pHTemperatureTrace MetalsEstimated Stability / Half-Life
Solid (Desiccated) N/A-20°CNone≥ 4 years[1]
Aqueous Solution 7.4 - 8.04°C (Ice)Chelated (EDTA)< 24 hours (Use fresh)[1]
Aqueous Solution 1.0 - 7.060°CPresentRapid hydrolysis (Minutes-Hours)[2]
Aqueous Solution 7.4 - 8.0-80°CChelated (EDTA)Months (Single-use aliquots)

Part 3: Standard Operating Procedure (SOP)

Protocol: Preparation of Ultra-Stable Aqueous PEP Solutions

This protocol integrates chemical causality and self-validation to ensure your PEP substrate remains intact for sensitive biochemical assays.

Step 1: Reagent Equilibration

  • Action: Allow the lyophilized solid PEP (e.g., monopotassium salt) to equilibrate to room temperature in a desiccator before opening.

  • Causality: Opening a cold vial introduces atmospheric moisture condensation. Water introduction to the bulk solid will initiate localized hydrolysis over long-term storage.

Step 2: Buffer Formulation

  • Action: Dissolve the solid directly into a pre-chilled (4°C) buffer poised at pH 7.5 - 8.0 (e.g., Tris-HCl or HEPES).

  • Causality: Maintaining an alkaline pH prevents the protonation of the phosphate group. A protonated phosphate is a superior leaving group, which drastically lowers the activation energy required for hydrolysis[2].

Step 3: Metal Chelation

  • Action: Ensure the buffer contains a final concentration of 1 mM EDTA prior to adding PEP.

  • Causality: Sequestering trace metals prevents metal-catalyzed nucleophilic attack on the phosphorus atom.

Step 4: Sterilization

  • Action: Pass the solution through a 0.22 µm syringe filter.

  • Causality: Eliminates microbial contamination. Environmental microbes secrete phosphatases that rapidly cleave the phosphomonoester bond, ruining the reagent.

Step 5: Quality Control (Self-Validation)

  • Action: Take a 10 µL aliquot of the filtered solution and mix it with a phosphate detection reagent (e.g., Malachite Green).

  • Causality: If the solution turns green (high absorbance at 620 nm), the PEP has already hydrolyzed into Pi. This self-validating step prevents the waste of expensive downstream enzymes.

Step 6: Storage

  • Action: Keep the working solution on ice and use within 12 hours. Flash-freeze any remainder in single-use aliquots using liquid nitrogen and store at -80°C.

Workflow Step1 Weigh Solid PEP Step2 Dissolve in pH 7.4-8.0 Step1->Step2 Step3 Add 1 mM EDTA Step2->Step3 Step4 Sterile Filter (0.22 µm) Step3->Step4 Step5 Store at -80°C Step4->Step5

Step-by-step workflow for the preparation and storage of stable PEP aqueous solutions.

References

  • Zimmermann, J., & Mayer, R. J. (2023). A single phosphorylation mechanism in early metabolism – the case of phosphoenolpyruvate. National Library of Medicine (NIH). Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing 2-(phosphonooxy)acrylate for ATP Regeneration Systems

Welcome to the technical support center for the optimization of 2-(phosphonooxy)acrylate, commonly known as phosphoenolpyruvate (PEP), in ATP regeneration systems. This resource is designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of 2-(phosphonooxy)acrylate, commonly known as phosphoenolpyruvate (PEP), in ATP regeneration systems. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure robust and reproducible results.

Introduction to PEP-Based ATP Regeneration

Adenosine triphosphate (ATP) is the primary energy currency for countless biochemical reactions.[1][2] In many in vitro applications, such as cell-free protein synthesis (CFPS) or enzymatic assays, ATP is rapidly consumed and must be continuously regenerated to sustain the reaction.[3][4][5] The phosphoenolpyruvate/pyruvate kinase (PEP/PK) system is a widely utilized and highly efficient method for ATP regeneration.[6][7][8] In this system, pyruvate kinase (PK) catalyzes the transfer of a phosphoryl group from the high-energy molecule PEP to adenosine diphosphate (ADP), yielding ATP and pyruvate.

While effective, the PEP/PK system's performance is critically dependent on the optimal concentration of PEP and other reaction components. Deviations from the optimal range can lead to decreased efficiency, reaction inhibition, and inconsistent results. This guide will walk you through common challenges and provide solutions grounded in established biochemical principles.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering a systematic approach to diagnosis and resolution.

Issue 1: Low or No ATP Regeneration

You've set up your reaction, but measurements indicate a low or negligible concentration of ATP.

Possible Causes & Solutions:

  • Sub-optimal PEP Concentration:

    • Explanation: The concentration of PEP directly influences the reaction rate of pyruvate kinase. If the concentration is too low, it becomes the limiting substrate, resulting in a low rate of ATP synthesis. The relationship between substrate concentration and enzyme velocity is a fundamental concept in enzyme kinetics.[9]

    • Troubleshooting Steps:

      • Verify PEP Concentration: Ensure the correct concentration of PEP was added to the reaction. Double-check calculations and the stock solution concentration.

      • Titrate PEP: Perform a concentration titration of PEP to determine the optimal concentration for your specific system. A typical starting range is 10-30 mM, but this can vary depending on the ATP demand of your primary reaction.

      • Monitor PEP Stability: PEP can be unstable, especially in acidic conditions or with prolonged storage.[6][10] Consider using freshly prepared PEP solutions or aliquots stored at -80°C.

  • Inhibited Pyruvate Kinase Activity:

    • Explanation: Pyruvate kinase can be allosterically inhibited by high concentrations of ATP.[1][11][12] This is a form of feedback inhibition where the product of the reaction pathway inhibits an earlier step. Substrate inhibition, where high concentrations of the substrate (in this case, potentially PEP in some enzyme variants) can also decrease enzyme activity, is a known phenomenon for some enzymes.[13][14]

    • Troubleshooting Steps:

      • Check ATP Levels: If your system has a high initial ATP concentration or if the ATP-consuming reaction is slow, the accumulation of ATP can inhibit pyruvate kinase. Consider starting with a lower initial ATP concentration.

      • Evaluate Other Inhibitors: Certain amino acids, like alanine and phenylalanine, can act as allosteric inhibitors of some pyruvate kinase isozymes.[15] If your reaction medium contains high concentrations of amino acids (e.g., in CFPS), this could be a factor.

  • Incorrect Buffer Composition:

    • Explanation: Pyruvate kinase activity is sensitive to pH and the concentration of divalent cations, particularly Mg²⁺. The enzyme requires Mg²⁺ as a cofactor for its activity.

    • Troubleshooting Steps:

      • Verify pH: The optimal pH for most pyruvate kinases is around 7.0-7.5. Ensure your reaction buffer is within this range.

      • Optimize Mg²⁺ Concentration: The concentration of Mg²⁺ should typically be in slight excess of the total nucleotide concentration (ATP + ADP). A common starting point is 5-10 mM. Titrate the Mg²⁺ concentration to find the optimum for your system.

Issue 2: Rapid Decrease in ATP Regeneration Rate

The initial rate of ATP regeneration is high, but it quickly declines, leading to premature termination of your primary reaction.

Possible Causes & Solutions:

  • PEP Depletion:

    • Explanation: As the reaction proceeds, PEP is consumed. If the initial concentration is insufficient to meet the total ATP demand of the system, the regeneration rate will drop as PEP becomes the limiting reagent.

    • Troubleshooting Steps:

      • Increase Initial PEP Concentration: Based on the expected ATP consumption of your primary reaction, calculate and add a sufficient excess of PEP.

      • Fed-Batch Approach: For long-duration reactions, consider a fed-batch approach where a concentrated solution of PEP is added periodically to maintain its concentration within the optimal range.

  • Accumulation of Inhibitory Byproducts:

    • Explanation: The regeneration of ATP from ADP and PEP results in the accumulation of pyruvate and inorganic phosphate (from ATP hydrolysis).[16][17] High concentrations of inorganic phosphate can inhibit various enzymes in the system.[4][18]

    • Troubleshooting Steps:

      • Consider Alternative Systems: For very long reactions, alternative ATP regeneration systems that do not accumulate phosphate, such as those based on creatine phosphate/creatine kinase or acetyl phosphate/acetate kinase, might be more suitable.[6][16][19][20]

      • Reaction Exchange: In a continuous-flow or dialysis setup, inhibitory byproducts can be removed from the reaction environment.

  • Enzyme Instability:

    • Explanation: Pyruvate kinase, like all enzymes, can lose activity over time due to thermal denaturation or other forms of inactivation. The stability of the enzyme can be affected by temperature, pH, and the presence of proteases.

    • Troubleshooting Steps:

      • Optimize Temperature: Run the reaction at the optimal temperature for pyruvate kinase stability, which is typically between 25-37°C.

      • Add Stabilizing Agents: Bovine serum albumin (BSA) or other stabilizing agents can sometimes be added to the reaction mixture to improve enzyme longevity.

      • Use a Fresh Enzyme Preparation: Ensure that the pyruvate kinase being used is active and has been stored correctly.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for 2-(phosphonooxy)acrylate (PEP) in a typical ATP regeneration system?

A1: The optimal concentration of PEP is not a single value but rather a range that depends on several factors, including the rate of ATP consumption by the primary reaction, the concentration and kinetic parameters of pyruvate kinase, and the desired duration of the reaction.

Experimental Condition Typical PEP Concentration Range Rationale
Short-duration, low ATP demand assays 5 - 15 mMSufficient to maintain a saturating concentration for pyruvate kinase without excessive cost or potential for byproduct inhibition.
High-yield cell-free protein synthesis 20 - 50 mMA higher concentration is needed to sustain the high ATP demand of transcription and translation over several hours.
Long-duration enzymatic synthesis 10 - 30 mM (with potential for fed-batch)A moderate initial concentration can be supplemented over time to maintain a steady rate of ATP regeneration.

It is always recommended to empirically determine the optimal PEP concentration for your specific application through a titration experiment.

Q2: How can I accurately measure the concentration of ATP in my reaction?

A2: There are several reliable methods for quantifying ATP concentration:

  • Luciferase-Based Assays: This is a highly sensitive and widely used method that relies on the ATP-dependent light-producing reaction catalyzed by firefly luciferase.[21][22][23] The amount of light produced is directly proportional to the ATP concentration. Several commercial kits are available for this purpose.[21]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify ATP, ADP, and AMP, providing a comprehensive profile of the adenylate energy charge.

  • Coupled Enzyme Assays: ATP concentration can be determined spectrophotometrically by coupling its consumption to a reaction that produces a change in absorbance. For example, the phosphorylation of glucose by hexokinase can be coupled to the oxidation of NADPH by glucose-6-phosphate dehydrogenase.

  • Electrochemical Biosensors: These are emerging as a sensitive and real-time method for ATP detection, sometimes even at the single-cell level.[24]

Q3: Are there any alternatives to PEP for ATP regeneration?

A3: Yes, several other high-energy phosphate donors can be used for ATP regeneration. The choice of system often depends on factors like cost, stability of the phosphate donor, and the potential for byproduct inhibition.[19][20][25]

Phosphate Donor Enzyme Advantages Disadvantages
Acetyl Phosphate Acetate KinaseRelatively inexpensive.Can be less stable than PEP; the reaction is reversible.[6]
Creatine Phosphate Creatine KinaseHigh energy of hydrolysis, driving the reaction forward.More expensive than other options.[6][16]
Polyphosphate Polyphosphate KinaseVery inexpensive and stable phosphate donor.[7][8]Can lead to the accumulation of inorganic phosphate.[19][20]
Q4: Can I use pyruvate to regenerate ATP?

A4: While pyruvate itself is the product of the PEP/PK reaction and cannot directly donate a phosphate group, it can be used as a starting material in more complex, multi-enzyme ATP regeneration systems.[16] For example, in some cell-free systems, pyruvate can be converted to acetyl-CoA, which then enters a simplified version of the citric acid cycle to generate ATP through substrate-level phosphorylation.[10][16] These systems are more complex to set up but can be more cost-effective and avoid the accumulation of certain inhibitory byproducts.[16]

Visualizing the Process

The PEP/PK ATP Regeneration Cycle

ATP_Regeneration cluster_primary Primary ATP-Consuming Reaction cluster_regeneration ATP Regeneration Cycle ATP ATP ADP ADP ATP->ADP Energy for Reaction Pyruvate_Kinase Pyruvate_Kinase ADP->Pyruvate_Kinase Substrate PEP PEP PEP->Pyruvate_Kinase Phosphate Donor Pyruvate_Kinase->ATP Product Pyruvate Pyruvate Pyruvate_Kinase->Pyruvate Byproduct Troubleshooting_Workflow Start Low ATP Yield Detected Check_PEP Verify & Titrate PEP Concentration Start->Check_PEP Check_Enzyme Assess Pyruvate Kinase Activity & Stability Check_PEP->Check_Enzyme [Concentration OK] Resolved Issue Resolved Check_PEP->Resolved [Concentration Adjusted] Check_Buffer Optimize Buffer pH & Mg2+ Concentration Check_Enzyme->Check_Buffer [Activity OK] Check_Enzyme->Resolved [Enzyme Replaced/Optimized] Check_Buffer->Resolved [Buffer Optimized]

Caption: A systematic workflow for troubleshooting low ATP yield in PEP/PK systems.

Experimental Protocols

Protocol 1: Determining Optimal PEP Concentration

This protocol describes a method for titrating PEP to find the optimal concentration for your specific ATP regeneration system.

Materials:

  • Your complete reaction mixture (excluding PEP).

  • A stock solution of PEP (e.g., 100 mM).

  • An ATP detection assay (e.g., a luciferase-based kit).

  • A plate reader or luminometer.

Procedure:

  • Prepare a series of reactions in a microplate format.

  • To each well, add your complete reaction mixture.

  • Create a concentration gradient of PEP by adding different volumes of the PEP stock solution to each well. For example, you could aim for final concentrations of 0, 5, 10, 15, 20, 25, 30, 40, and 50 mM.

  • Initiate the reaction (e.g., by adding the ATP-consuming enzyme or substrate).

  • At regular time intervals (e.g., every 15 minutes for 2 hours), take a small aliquot from each well and measure the ATP concentration using your chosen assay.

  • Plot the ATP concentration over time for each PEP concentration. The optimal PEP concentration will be the one that provides a sustained, high level of ATP for the desired reaction duration.

Protocol 2: Measuring Pyruvate Kinase Activity

This protocol uses a coupled enzyme assay to measure the activity of pyruvate kinase by monitoring the consumption of NADH. [9] Principle: The pyruvate produced by pyruvate kinase is used by lactate dehydrogenase (LDH) to oxidize NADH to NAD⁺. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 10 mM MgCl₂, pH 7.5).

  • PEP solution.

  • ADP solution.

  • NADH solution.

  • Lactate dehydrogenase (LDH).

  • Pyruvate kinase solution (the enzyme to be tested).

  • A UV-Vis spectrophotometer.

Procedure:

  • In a cuvette, combine the assay buffer, PEP, ADP, NADH, and LDH.

  • Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.

  • Initiate the reaction by adding a small volume of the pyruvate kinase solution and mix thoroughly.

  • Immediately begin recording the absorbance at 340 nm over time.

  • The rate of decrease in absorbance is proportional to the pyruvate kinase activity. The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

References

  • Bartzoka, A., et al. (2022). Mechanisms of different ATP regeneration systems. ResearchGate. [Link]

  • Lian, et al. (2014). ATP regeneration using phosphoenol pyruvate (PEP), acetyl phosphate... ResearchGate. [Link]

  • Jewett, M. C., & Swartz, J. R. (2004). Energy Systems for ATP Regeneration in Cell-Free Protein Synthesis Reactions. In Cell-Free Protein Synthesis (pp. 119-134). Springer. [Link]

  • Karim, A. S., & Jewett, M. C. (2016). ATP Regeneration from Pyruvate in the PURE System. ACS Synthetic Biology, 5(8), 917–925. [Link]

  • Beer, B., et al. (2020). Cell-Free Reaction System for ATP Regeneration from d-Fructose. ACS Synthetic Biology, 9(4), 895–903. [Link]

  • Israelsen, W. J., & Vander Heiden, M. G. (2015). An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics. Bio-protocol, 5(12), e1501. [Link]

  • Canela, E. I., et al. (1983). Kinetic parameters of pyruvate kinase with respect to PEP and ADP. ResearchGate. [Link]

  • Li, H., et al. (2013). A simple colorimetric method for the detection of adenosine triphosphate disodium (ATP) using unmodified gold nanoparticles (AuNPs) as an optical probe. Analytical Methods, 5(13), 3324-3329. [Link]

  • Liu, Y., et al. (2021). Allosteric regulation of pyruvate kinase enables efficient and robust gluconeogenesis by preventing metabolic conflicts and carbon overflow. mSystems, 6(1), e00877-20. [Link]

  • Resnick, S. M., & Zehnder, A. J. (2000). In Vitro ATP Regeneration from Polyphosphate and AMP by Polyphosphate:AMP Phosphotransferase and Adenylate Kinase from Acinetobacter johnsonii 210A. Applied and Environmental Microbiology, 66(5), 2045–2051. [Link]

  • RayBiotech. (n.d.). ATP Quantification Assay. Retrieved from [Link]

  • Sola, J. L., et al. (1983). A comparative kinetics and regulatory study of pyruvate kinase from rat erythrocytes, reticulocytes and bone marrow cells. Biomedica Biochimica Acta, 42(11-12), S287-S288. [Link]

  • Imamura, H., et al. (2020). Measurement of ATP concentrations in mitochondria of living cells using luminescence and fluorescence approaches. Methods in Cell Biology, 155, 233–253. [Link]

  • Wikipedia. (n.d.). Adenosine triphosphate. Retrieved from [Link]

  • Resnick, S. M., & Zehnder, A. J. (2000). In Vitro ATP Regeneration from Polyphosphate and AMP by Polyphosphate:AMP Phosphotransferase and Adenylate Kinase from Acinetobacter johnsonii 210A. Applied and Environmental Microbiology, 66(5), 2045-2051. [Link]

  • Schlingmann, M., et al. (2021). Reaction Engineering and Comparison of Electroenzymatic and Enzymatic ATP Regeneration Systems. arXiv preprint arXiv:2108.08381. [Link]

  • Beer, B., et al. (2020). Cell-Free Reaction System for ATP Regeneration from d-Fructose. ACS Synthetic Biology, 9(4), 895–903. [Link]

  • Zhang, Y., et al. (2022). In Situ Measurement of ATP in Single Cells by an Amphiphilic Aptamer-Assisted Electrochemical Nano-Biosensor. Analytical Chemistry, 94(9), 3869–3876. [Link]

  • Chan, B., et al. (2018). An allostatic mechanism for M2 pyruvate kinase as an amino-acid sensor. Biochemical Society Transactions, 46(3), 595–609. [Link]

  • Patsnap. (2023). Optimization of Energy Regeneration in Cell-free Protein Synthesis. Patsnap Eureka. [Link]

  • Gonzalez, R., et al. (2021). Electro-enzymatic ATP regeneration coupled to biocatalytic phosphorylation reactions. Bioelectrochemistry, 140, 107797. [Link]

  • Reed, M. C., et al. (2010). The biological significance of substrate inhibition: A mechanism with diverse functions. BioEssays, 32(5), 422–429. [Link]

  • Reed, M. C., et al. (2010). The biological significance of substrate inhibition: A mechanism with diverse functions. BioEssays, 32(5), 422-429. [Link]

  • Kim, D., & You, L. (2023). Reactions accounting for the effects of substrate inhibition and... ResearchGate. [Link]

  • Noguchi, M., et al. (2001). ATP-regenerating system in the cilia of Paramecium caudatum. Journal of Experimental Biology, 204(Pt 8), 1449–1456. [Link]

  • Schlingmann, M., et al. (2023). Bayesian Optimization for an ATP-Regenerating In Vitro Enzyme Cascade. JuSER. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Phosphonooxy)ethyl acrylate. PubChem. Retrieved from [Link]

  • Kim, D. M., & Swartz, J. R. (2001). Various schemes for ATP regeneration implemented for cell-free protein... ResearchGate. [Link]

  • Kim, D. M., & Swartz, J. R. (2001). Regeneration of ATP through an Activated Glycolytic Pathway in a Cell-free Extract and its Application for Protein Expression. ResearchGate. [Link]

  • Chen, H., & Zhang, Y. H. P. (2021). Enzymatic regeneration and conservation of ATP: challenges and opportunities. Critical Reviews in Biotechnology, 41(1), 16–33. [Link]

  • RWTH Innovation GmbH. (n.d.). Procedure for a phosphate-free ATP-regeneration. Retrieved from [Link]

  • Chen, H., & Zhang, Y. H. P. (2021). Enzymatic regeneration and conservation of ATP: challenges and opportunities. Critical Reviews in Biotechnology, 41(1), 16-33. [Link]

  • Moszner, N., et al. (2008). Novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers for self-etching self-priming one part adhesive. Journal of Dental Research, 87(9), 868–872. [Link]

  • Zorn, M., et al. (2018). Exploring the Long-Term Hydrolytic Behavior of Zwitterionic Polymethacrylates and Polymethacrylamides. Polymers, 10(6), 649. [Link]

  • Li, J., et al. (2026). ATP Level and Phosphorylation Free Energy Regulate Trigger-Wave Speed and Critical Nucleus Size in Cellular Biochemical Systems. PREreview. [Link]

  • Kowalski, A., et al. (2015). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Journal of Thermal Analysis and Calorimetry, 119(1), 221–227. [Link]

  • Le-Minh, T., et al. (2023). Design and Synthesis Optimization of Fluorescent Acrylate-Based and Silicate-Based Materials for Carbonyl Adsorption. Polymers, 15(13), 2912. [Link]

  • Abdullin, T. I., et al. (2022). Influence of Alkyl Acrylate Nature on Rheological Properties of Polyacrylonitrile Terpolymers Solutions, Spinnability and Mechanical Characteristics. Polymers, 14(25), 5431. [Link]

  • Wang, Y., et al. (2021). Continuous production of methyl acrylate and acrylic acid via co-activation reaction of aldehyde condensation and esterification catalyzed by siloxane-functionalized vanadium phosphorus oxide-TiO2 catalyst. New Journal of Chemistry, 45(3), 1545-1554. [Link]

  • Chen, H., & Zhang, Y. H. P. (2021). Enzymatic regeneration and conservation of ATP: challenges and opportunities. Critical Reviews in Biotechnology, 41(1), 16–33. [Link]

Sources

Troubleshooting

Overcoming background noise in 2-(phosphonooxy)acrylate coupled assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. To truly master the 2-(phosphonooxy)acrylate—commonly known as phosphoenolpyruvate (PEP)—coupled assay, we must understand the thermodynamic and kinetic parameters governing the system.

This guide provides a deep dive into the causality of background noise in Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) continuous assays and offers self-validating protocols to ensure absolute data integrity.

The Mechanistic Foundation

The continuous coupled-enzyme assay relies on an ATP regeneration cycle. The target enzyme (e.g., an ATPase or kinase) hydrolyzes ATP to ADP. Pyruvate kinase (PK) utilizes the ADP to convert 2-(phosphonooxy)acrylate (PEP) into pyruvate, regenerating ATP in the process. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, simultaneously oxidizing NADH to NAD⁺[1].

Because NADH absorbs strongly at 340 nm (and fluoresces), while NAD⁺ does not, the enzymatic rate of the target is measured indirectly by the linear decrease in NADH signal[2].

G Target Target Enzyme (ATPase/Kinase) ADP ADP Target->ADP Hydrolysis ATP ATP ATP->Target PK Pyruvate Kinase (PK) ADP->PK PK->ATP Regeneration Pyruvate Pyruvate PK->Pyruvate Phosphate Transfer PEP 2-(phosphonooxy)acrylate (PEP) PEP->PK LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH NAD NAD+ LDH->NAD Oxidation (Signal) Lactate Lactate LDH->Lactate Reduction NADH NADH NADH->LDH

Fig 1: The PK/LDH coupled assay converting PEP to Pyruvate, linked to NADH oxidation.

Troubleshooting Guide & FAQs

Q1: Why is my baseline NADH absorbance dropping rapidly before I even add my target ATPase/Kinase? Causality: This is classic "pre-reaction" background noise. It is typically caused by one of three factors:

  • Contaminating ATPases: Commercial PK/LDH suspensions (often supplied in ammonium sulfate) can contain trace ATPases.

  • Spontaneous PEP/ATP Hydrolysis: ATP and PEP are thermodynamically unstable. If your buffer contains transition metals or lacks a chelator, spontaneous hydrolysis accelerates, feeding ADP into the PK/LDH cascade.

  • Buffer Incompatibility: Phosphate buffers must be strictly avoided[2]. They can precipitate with the Mg²⁺ required for the assay, altering the ionic strength and causing optical scattering that mimics NADH depletion.

Q2: My reaction rate is non-linear over time, even with a constant target enzyme concentration. What is failing? Causality: The steady-state assumption is breaking down. For Michaelis-Menten kinetics to hold, the ATP concentration must remain nearly constant, and ADP must be kept extremely low to prevent product inhibition of your target enzyme[1]. If the PK/LDH coupling enzymes are not in vast kinetic excess (at least 10-to 50-fold higher Vmax than the target enzyme), ADP accumulates. This creates a bottleneck, causing the NADH oxidation rate to artificially plateau.

Q3: I am screening a small molecule library. Why am I seeing erratic background signals and false positives? Causality: High-throughput screening (HTS) introduces library compounds that often absorb at 340 nm or autofluoresce, directly interfering with the NADH optical readout[1]. Furthermore, a "hit" might not be inhibiting your target ATPase; it might be an inhibitor of PK or LDH. Solution: You must run an orthogonal counter-screen. Spike the reaction with a known concentration of ADP (bypassing the target enzyme) to verify that the PK/LDH cascade remains uninhibited by the library compound.

Quantitative Data: Background Noise Thresholds

To maintain assay integrity, background noise must be quantified and subtracted. Below is a reference table of common background sources and their acceptable thresholds.

Noise SourceCausality / MechanismAcceptable Threshold (ΔA₃₄₀/min)Corrective Action
NADH Auto-oxidation Dissolved O₂ / Light exposure< 0.001Prepare NADH fresh daily; protect from light.
Spontaneous ATP Hydrolysis Thermal degradation / Metal catalysis< 0.005Use ultra-pure water; add 0.1 mg/mL BSA[3].
PK/LDH Contamination Trace microbial ATPases in stock< 0.003Dialyze or micro-filter enzyme stocks.
Optical Interference Compound precipitation / Bubble formationN/A (Erratic spikes)Centrifuge plates before reading; check solubility.

Self-Validating Experimental Protocol

To ensure your data is trustworthy, every experiment must be a self-validating system. Do not rely on a single "blank." Implement the following step-by-step background subtraction workflow.

Protocol: The 4-Point Validation Workflow

Step 1: Reagent Quality Control (The "Zero" Baseline)

  • Prepare the Assay Buffer: 40 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT, and 0.1 mg/mL BSA[3]. Never use Tris-HCl or Phosphate buffers if avoidable.

  • Add the regeneration system: 3 mM PEP, 20 U/mL PK, 20 U/mL LDH, and NADH (to achieve an initial A₃₄₀ of ~1.0 to 1.5)[4].

  • Readout: Monitor A₃₄₀ for 10 minutes. The slope must be flat (ΔA₃₄₀/min < 0.001). This validates reagent purity.

Step 2: The "Minus-Target" Baseline (Buffer + ATP)

  • Add ATP (e.g., 1 mM) to the mixture from Step 1.

  • Readout: Monitor for 10 minutes. This slope represents spontaneous ATP/PEP hydrolysis and intrinsic PK/LDH background. This specific value must be subtracted from all subsequent target calculations[2].

Step 3: The "Minus-Substrate" Target Validation

  • Mix the Target Enzyme with the regeneration system (Step 1), but do not add ATP .

  • Readout: Monitor for 10 minutes. A dropping baseline here indicates your target enzyme preparation is contaminated with phosphatases or pre-bound nucleotides.

Step 4: Steady-State Measurement & Calculation

  • Initiate the full reaction by adding ATP to the Target Enzyme + Regeneration System.

  • Collect data for 300 seconds. Wait until steady-state is reached (typically after the first 60 seconds)[2].

  • Calculate the rate using the molar absorption coefficient for NADH. For a 150 µL well volume in a 96-well plate, the pathlength-corrected coefficient ( Kpath​ ) is typically 2,383[4]. Formula:ATPase Rate (moles/min) = -(ΔOD₃₄₀/min) / K_path

Workflow Start Observe High Background in Coupled Assay Check1 Is background present WITHOUT Target Enzyme? Start->Check1 Path1 Yes: Reagent/Buffer Issue Check1->Path1 Blank Rxn Path2 No: Target Enzyme Issue Check1->Path2 Full Rxn Fix1 Check NADH auto-oxidation, PEP hydrolysis, or PK/LDH purity Path1->Fix1 Fix2 Check Target Enzyme prep for ATPase contamination Path2->Fix2

Fig 2: Diagnostic workflow for isolating background noise sources in PEP-coupled assays.

References

  • ATPase Assays – Kinesin Source: Sites@Duke Express, Duke University URL:[Link]

  • A semi high-throughput adaptation of the NADH-coupled ATPase assay for screening of small molecule ATPase inhibitors Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • ATP/NADH coupled assay for Rad54 ATPase Source: Heyer Lab, UC Davis URL:[Link]

  • The molecular coupling between substrate recognition and ATP turnover in a AAA+ hexameric helicase loader Source: eLife Sciences URL:[Link]

Sources

Optimization

pH optimization for 2-(phosphonooxy)acrylate dependent enzyme reactions

Welcome to the Application Scientist’s Desk. As researchers and drug development professionals, you understand that 2-(phosphonooxy)acrylate—universally known as phosphoenolpyruvate (PEP)—is a high-energy linchpin in met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist’s Desk. As researchers and drug development professionals, you understand that 2-(phosphonooxy)acrylate—universally known as phosphoenolpyruvate (PEP)—is a high-energy linchpin in metabolic assays. However, its stability and the ionization state of its phosphate group are notoriously sensitive to hydrogen-ion concentration.

This technical support guide provides field-proven, self-validating troubleshooting frameworks to optimize pH for PEP-dependent enzymes, specifically Pyruvate Kinase (PK) and Phosphoenolpyruvate Carboxylase (PEPC).

Part 1: Mechanistic Deep-Dive – The Causality of pH on PEP

Before optimizing an enzyme, we must understand the substrate. PEP possesses the highest energy phosphate bond found in core microbial metabolism (ΔG°' ≈ -61.9 kJ/mol)[1].

The Causality of Degradation: At acidic pH (< 5.0) or elevated temperatures, PEP is highly unstable. Mechanistically, it undergoes via an intramolecular nucleophilic attack by the carboxy group. This forms a cyclic intermediate and subsequently an acyl phosphate, which rapidly degrades[1].

Conversely, at physiological to slightly basic pH (7.0–8.5), PEP exists predominantly as a stable trianion. Enzymes like PEPC preferentially bind this trianion form; therefore, dropping the pH below 7.5 drastically reduces the enzyme's affinity for PEP[2].

PEP_Stability PEP 2-(phosphonooxy)acrylate (PEP) LowPH Acidic pH (< 5.0) or High Temp PEP->LowPH PhysPH Physiological pH (7.0 - 8.5) + Mg2+ PEP->PhysPH Hydrolysis Spontaneous Hydrolysis (Acyl Phosphate Intermediate) LowPH->Hydrolysis Degradation Stable Stable Trianion Form (Enzyme Binding Ready) PhysPH->Stable Optimal EnzymeRxn Enzymatic Conversion (PK / PEPC) Stable->EnzymeRxn

Logic tree detailing the pH-dependent stability and degradation pathways of PEP.

Part 2: The Protocol Vault – Self-Validating Methodologies

Workflow A: Decoupled pH Optimization for Pyruvate Kinase (PK)

The Problem: PK assays are traditionally coupled with Lactate Dehydrogenase (LDH). If you change the buffer pH to test PK, you simultaneously alter LDH activity, confounding your results because[3]. The Solution: Decouple the reactions in time and space[4].

Step-by-Step Methodology:

  • Primary Reaction (Variable pH): Prepare 1.0 mL reaction mixtures containing 50 mM buffer (ranging from pH 4.0 to 9.0), 100 mM KCl, 5 mM MgCl2, 1 mM PEP, and 1 mM ADP.

  • Initiation: Add 1 μg of the target Pyruvate Kinase to initiate the reaction at 25°C.

  • Heat Inactivation: After exactly 1 minute, immediately transfer the tubes to a heat block at 95°C for 5 minutes to denature the PK and halt pyruvate production[4].

    • Self-Validation Checkpoint: Run a "Time Zero" control where heat-denatured PK is added to the substrate mix. The final ΔA340 must be zero, proving the primary reaction was completely halted.

  • pH Standardization: Transfer 800 μL of the heat-inactivated mixture into a new cuvette. Add Tris buffer to normalize the final pH to exactly 7.5.

  • Secondary Reaction (Constant pH): Add 0.1 mM NADH and 1 μg of LDH.

  • Measurement: Monitor the decrease in absorbance at 340 nm (ΔA340) to quantify the NADH oxidized, which is directly proportional to the pyruvate generated in Step 1.

PK_Decoupled_Assay Start Start: Setup PK Reaction (Variable pH: 4.0 - 9.0) Incubate Incubate PK + PEP + ADP (1 min, 25°C) Start->Incubate Heat Heat Inactivation (Denature PK, Stop Rxn) Incubate->Heat Adjust Adjust to pH 7.5 (Standardize for LDH) Heat->Adjust AddLDH Add LDH + NADH (Constant pH 7.5) Adjust->AddLDH Measure Measure ΔA340 (Calculate Pyruvate) AddLDH->Measure

Step-by-step decoupled assay workflow isolating Pyruvate Kinase pH kinetics from LDH.

Workflow B: pH Optimization for Phosphoenolpyruvate Carboxylase (PEPC)

The Problem: PEPC kinetics are heavily skewed by allosteric inhibitors like malate and aspartate, whose inhibitory strength is highly pH-dependent[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a multi-component buffer system (e.g., Tris/HEPES/MES) to cover pH 6.5 to 9.0 without changing ionic strength.

  • Substrate Saturation: Because the affinity for PEP drops at lower pH, use a saturating PEP concentration (≥3 mM) to isolate Vmax​ effects from Km​ effects[5].

  • Initiation & Measurement: Add 5 mM MgCl2, 10 mM NaHCO3, and the PEPC enzyme.

    • Self-Validation Checkpoint: If using a Malate Dehydrogenase (MDH) coupled assay to detect oxaloacetate, validate the coupling efficiency by spiking a known concentration of pure oxaloacetate into your buffer at the extreme ends of your tested pH range. If MDH recovery is <95%, use a direct Pi detection assay instead to avoid reporter artifacts[2].

Part 3: Data Presentation & Reference Tables

Table 1: Quantitative pH Parameters for PK/LDH Coupled Systems

Enzyme / Substrate Optimal pH Range Absolute Optimum Mechanistic Note
Rabbit Muscle PK 7.0 - 8.0 7.5 Requires Mg²⁺ and K⁺ for active site stability.
C. parvum PK 5.5 - 8.0 7.0 Broad pH tolerance compared to mammalian PK.
P. falciparum LDH 7.0 - 8.0 7.5 Used as the reporter enzyme in decoupled assays.

| PEP (Stability) | > 6.0 | 7.0 - 8.5 | Hydrolyzes rapidly at pH < 5.0. |

Table 2: Effect of pH on PEPC Kinetics and Allosteric Inhibition

Condition pH 7.0 pH 7.8 - 8.0 pH 8.3 - 8.5

| Affinity for PEP ( Km​ ) | High Km​ (Lower affinity) | Lowest Km​ (Max affinity) | Moderate Km​ | | Malate Inhibition | Severe (Competitive) | Moderate | Minimal | | Vmax​ (Saturating PEP) | Constant | Constant | Constant |

Part 4: Diagnostic Q&A (FAQs)

Q: My PEP-dependent assay is showing a high background rate before I even add the enzyme. What is happening? A: You are observing the spontaneous hydrolysis of 2-(phosphonooxy)acrylate. This occurs if your buffer pH has drifted below 6.0, or if your assay temperature is too high. Furthermore, high concentrations of divalent cations can catalyze non-enzymatic hydrolysis[1]. Action: Verify your buffer pH at the working temperature (pH is temperature-dependent) and ensure PEP is prepared fresh daily, as [6].

Q: I am optimizing a plant PEPC enzyme, and the activity drops sharply below pH 7.5. Is the enzyme denaturing? A: Not necessarily. The sharp drop in activity below pH 7.5 is usually a substrate-binding issue, not enzyme denaturation. PEPC preferentially binds the trianion form of PEP. As pH drops below 7.5, the proportion of the trianion decreases, increasing the apparent Km​ for PEP[2]. Action: If you must assay at a lower pH, you will need to significantly increase the PEP concentration to achieve saturating conditions.

Q: Why does my Pyruvate Kinase activity seem to shift its pH optimum when I change the Mg²⁺ concentration? A: The actual substrate for Pyruvate Kinase is the Mg-ADP complex, and[7]. Furthermore, ATP (the product) chelates Mg²⁺. If you alter the pH, you change the ionization and the chelation dynamics of these nucleotide-metal complexes. Action: Always maintain a constant excess of free Mg²⁺ (typically 5 mM) across your entire pH gradient to ensure the metal-substrate complex remains the non-limiting factor.

References

  • Title: A single phosphorylation mechanism in early metabolism – the case of phosphoenolpyruvate Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: PHOSPHOENOLPYRUVATE CARBOXYLASE: AN ENZYMOLOGIST'S VIEW Source: Annual Reviews URL: [Link]

  • Title: A Simple and Reliable Method for Determination of Optimum PH in Coupled Enzyme Assays Source: BioTechniques (Taylor & Francis) URL: [Link]

  • Title: Inhibition of phosphoenolpyruvate carboxylase from C4 plants by malate and aspartate Source: Canadian Journal of Botany URL: [Link]

Sources

Troubleshooting

Resolving degradation issues of 2-(phosphonooxy)acrylate at room temperature

Introduction Welcome to the technical support guide for 2-(phosphonooxy)acrylate. This document is intended for researchers, scientists, and drug development professionals who are utilizing this highly reactive bifunctio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 2-(phosphonooxy)acrylate. This document is intended for researchers, scientists, and drug development professionals who are utilizing this highly reactive bifunctional molecule in their experiments. Due to its inherent chemical structure, combining a vinyl phosphate and an acrylate moiety, 2-(phosphonooxy)acrylate is susceptible to degradation at room temperature, which can significantly impact experimental reproducibility and outcomes. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you identify, mitigate, and resolve stability issues.

Understanding the Inherent Instability of 2-(phosphonooxy)acrylate

The stability challenges with 2-(phosphonooxy)acrylate stem from its two key functional groups:

  • The Vinyl Phosphate Group: This group is characterized by a phosphate ester attached to an enol. Vinyl phosphates are known to be highly reactive intermediates.[1] The P-O-C bond is susceptible to cleavage, primarily through hydrolysis. This reactivity is analogous to the well-studied molecule phosphoenolpyruvate (PEP), which is known to be kinetically stable but will hydrolyze under acidic conditions, at elevated temperatures, or in the presence of metal ions.[2][3]

  • The Acrylate Group: The carbon-carbon double bond in the acrylate moiety is electron-deficient, making it highly susceptible to polymerization. This reaction can be initiated by heat, UV light, radical species, or contaminants.[4][5] For many acrylate monomers, this polymerization can be explosive if not properly controlled, necessitating the use of inhibitors.[6]

These two pathways, hydrolysis and polymerization, are the primary sources of degradation when handling and storing 2-(phosphonooxy)acrylate at room temperature.

Primary Degradation Pathways

The diagram below illustrates the two main chemical reactions that lead to the degradation of 2-(phosphonooxy)acrylate at room temperature. Understanding these pathways is the first step in effective troubleshooting.

cluster_main 2-(phosphonooxy)acrylate Degradation cluster_hydrolysis Pathway 1: Hydrolysis cluster_polymerization Pathway 2: Polymerization Mol 2-(phosphonooxy)acrylate (Stable Monomer) H2O H₂O (Moisture, Acid/Base Catalysis) Mol->H2O Susceptible Phosphoester Bond Initiator Initiators (Heat, UV Light, Radicals, Contaminants) Mol->Initiator Reactive Acrylate Group Prod_H1 Pyruvic Acid H2O->Prod_H1 P-O Bond Cleavage Prod_H2 Inorganic Phosphate H2O->Prod_H2 Prod_P Poly(acrylate) Polymer (Viscous liquid, gel, or solid) Initiator->Prod_P C=C Bond Reaction

Caption: Primary degradation pathways for 2-(phosphonooxy)acrylate.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during experimentation.

Issue 1: My 2-(phosphonooxy)acrylate solution has become viscous, hazy, or has solidified.

Q: What is causing this change in physical appearance?

A: This is a classic sign of uncontrolled polymerization.[7] The acrylate functional group has likely reacted to form long polymer chains, increasing the viscosity or forming a solid gel. This can be triggered by several factors.

Q: How can I prevent my compound from polymerizing?

A: Preventing premature polymerization requires strict control over storage and handling conditions.

  • Check for an Inhibitor: Most commercial acrylate monomers are supplied with an inhibitor, such as hydroquinone monomethyl ether (MEHQ). Confirm its presence and concentration. If you have synthesized the material yourself, consider adding an inhibitor for storage.[8]

  • Ensure Oxygen Presence: Standard inhibitors like MEHQ require dissolved oxygen to function effectively.[2][9] Storing the monomer under a strictly inert atmosphere (e.g., pure nitrogen or argon) will render the inhibitor useless and can lead to rapid polymerization. Ensure there is a headspace of air in the storage container.[6]

  • Control the Temperature: Store the compound at a low, stable temperature. Refrigeration at 2-8°C is a common recommendation for reactive acrylates.[10] Avoid repeated freeze-thaw cycles, as this can cause localized depletion of the inhibitor.[9]

  • Avoid Contamination: Keep the monomer away from contaminants that can initiate polymerization. This includes radical initiators (e.g., peroxides), strong acids/bases, and certain metals like copper or brass.[2][4] Use clean, glass or stainless steel equipment for handling.

Issue 2: My experimental results are inconsistent, suggesting the concentration of the active monomer is changing.

Q: My NMR/HPLC analysis shows new peaks and a decrease in the parent compound over a short time at room temperature. What's happening?

A: This is likely due to the hydrolysis of the vinyl phosphate group. The appearance of new signals corresponding to pyruvic acid and inorganic phosphate would confirm this degradation pathway. Hydrolysis is often catalyzed by the presence of water and is pH-dependent.[2]

Q: How can I minimize the hydrolysis of my compound in solution?

A: The key is to control the pH and minimize exposure to water.

  • Use Anhydrous Solvents: When preparing stock solutions for long-term storage, use high-purity, anhydrous solvents.

  • Buffer Your Aqueous Solutions: If working in an aqueous environment is necessary, maintain a slightly acidic pH (e.g., pH 4-6). The hydrolysis of phosphoester bonds can be accelerated at neutral or alkaline pH.[3] The general procedure for hydrolyzing similar phosphinates and phosphonates often involves refluxing in concentrated acid, indicating greater stability at lower temperatures and less extreme pH.[11]

  • Prepare Solutions Fresh: For critical experiments, prepare aqueous solutions of 2-(phosphonooxy)acrylate immediately before use. Do not store dilute aqueous solutions at room temperature for extended periods.

  • Chelate Metal Ions: If your buffer or media contains divalent metal ions (e.g., Mg²⁺, Ca²⁺), they may catalyze hydrolysis. While not always practical, the inclusion of a weak chelating agent like EDTA could potentially slow this process.

Issue 3: I'm unsure if my material is pure. How can I assess its quality upon receipt or after storage?

Q: What is the best analytical method to check the purity of 2-(phosphonooxy)acrylate?

A: High-Performance Liquid Chromatography (HPLC) is the recommended technique.[12][13] It allows for the separation of the parent monomer from non-volatile degradation products like polymers and hydrolysis products without using high temperatures, which could induce further degradation. Gas chromatography (GC) is generally unsuitable as the high heat of the injection port can cause polymerization.[14]

Q: Can you provide a starting point for an HPLC method?

A: A reverse-phase HPLC method is a good starting point. You can separate 2-(phosphonooxy)acrylate from its potential impurities using a C18 column.[15]

ParameterRecommendationRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column suitable for polar analytes.
Mobile Phase A: Water with 0.1% Phosphoric or Formic AcidB: AcetonitrileAcidic modifier helps to suppress ionization of the phosphate group for better peak shape.[15]
Gradient Start with a high percentage of A, ramp to a high percentage of BThis will elute the polar hydrolysis products first, followed by the parent monomer. Any polymer formed will likely be strongly retained or may not elute at all.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at ~210 nmThe acrylate C=C double bond should have a UV absorbance in this region.
Temperature Ambient or controlled at 25°CAvoid elevated column temperatures to prevent on-column degradation.

Recommended Protocols

Protocol 1: Recommended Storage and Handling

This protocol is designed to maximize the shelf-life of 2-(phosphonooxy)acrylate.

  • Upon Receipt: Inspect the container for any signs of polymerization (e.g., bulging, solidification). If the material is solid when it should be liquid, do not attempt to open it and contact the supplier.

  • Storage Location: Store the container in a refrigerator at 2-8°C .[10] The storage area should be dark and well-ventilated.[1]

  • Inert Atmosphere Warning: DO NOT store under a nitrogen or argon atmosphere. Standard inhibitors require oxygen to function.[9] Ensure the container is tightly sealed but has an air headspace.

  • Aliquoting: When you need to use the compound, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside. Dispense the required amount in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, as the compound may be corrosive or an irritant.

  • Resealing: After dispensing, flush the headspace with a small amount of dry air if available, then tightly seal the container and return it to the recommended storage temperature promptly.

Protocol 2: Workflow for Monitoring Degradation by HPLC

This workflow allows for the quantitative assessment of compound stability over time.

Caption: Workflow for assessing stability via HPLC.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mg/mL) of 2-(phosphonooxy)acrylate in a suitable anhydrous solvent (e.g., acetonitrile or THF).[13]

  • Sample Preparation (T=0): Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) using the final experimental buffer or solvent. This is your time-zero sample.

  • Incubation: Place the vial of the working solution under the desired test condition (e.g., benchtop at 25°C).

  • Time Points: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from the working solution.

  • HPLC Analysis: Immediately analyze the time-zero sample and each subsequent time-point aliquot using the HPLC method described in the troubleshooting section.

  • Data Analysis: For each chromatogram, calculate the purity of 2-(phosphonooxy)acrylate by dividing the peak area of the parent compound by the total area of all peaks. Plot the purity as a function of time to determine the degradation rate.

By following these guidelines and protocols, researchers can gain better control over the stability of 2-(phosphonooxy)acrylate, leading to more reliable and reproducible experimental results.

References

  • Ontosight AI. Vinyl Phosphate Chemical Properties.
  • Benchchem. preventing premature polymerization of calcium acrylate monomers.
  • Beilstein Journals. Novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers for self-etching self-priming one part adhesive. (2010).
  • RSC Publishing. A single phosphorylation mechanism in early metabolism – the case of phosphoenolpyruvate. (2023).
  • PMC. Nonenzymatic Hydration of Phosphoenolpyruvate: General Conditions for Hydration in Protometabolism by Searching Across Pathways. (2024).
  • PMC. Novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers for self-etching self-priming one part adhesive. (2010).
  • Petrochemistry.eu. Dos and Donts for the safe use of Acrylic Acid and Acrylates.
  • SIELC Technologies. 2-(Phosphonooxy)ethyl acrylate. (2018).
  • BOC Sciences. CAS 32120-16-4 (2-(Phosphonooxy)ethyl acrylate).
  • PubChem. 2-(Phosphonooxy)ethyl acrylate.
  • Jinzong Machinery. Troubleshooting Common Issues in Emulsion Polymerization Reactors. (2024).
  • Petrochemicals Europe. EBAM Safe Handling and Storage of Acrylic Esters.
  • MDPI. The Hydrolysis of Phosphinates and Phosphonates: A Review. (2021).
  • E3S Web of Conferences. Determination of two acrylates in environmental water by high performance liquid chromatography.
  • RSC Publishing. Extensive HPLC-tandem mass spectrometry characterization of soluble degradation products of biodegradable nanoplastics under environmentally relevant temperature and irradiation conditions.
  • Scientific Polymer Products, Inc. 2-Phenoxyethyl acrylate Safety Data Sheet. (2017).
  • Benchchem. Troubleshooting low conversion in isooctyl acrylate polymerization.
  • Semantic Scholar. Structural and Mechanistic Insights into a Novel Monooxygenase for Poly(acrylic acid) Biodegradation. (2024).
  • ScienceDirect. Reaction behaviour and kinetic constants for photopolymerizations of multi(meth)acrylate monomers.
  • OSTI.GOV. Reactivity and mechanism of hydrolysis of phosphonamides. (1981).
  • Waters Corporation. HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates.
  • MDPI. State of the Art in Dual-Curing Acrylate Systems. (2018).
  • E3S Web of Conferences. Study on Hydrolysis Reaction Rate of Several Chemical Warfare Agents.

Sources

Reference Data & Comparative Studies

Validation

Optimizing Energy Regeneration in Cell-Free Protein Synthesis: 2-(Phosphonooxy)acrylate vs. Creatine Phosphate

Cell-free protein synthesis (CFPS) has emerged as a transformative biotechnology platform, bypassing the constraints of cellular viability to allow direct manipulation of the biochemical environment 1. However, the open...

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Author: BenchChem Technical Support Team. Date: April 2026

Cell-free protein synthesis (CFPS) has emerged as a transformative biotechnology platform, bypassing the constraints of cellular viability to allow direct manipulation of the biochemical environment 1. However, the open nature of CFPS requires continuous adenosine triphosphate (ATP) regeneration to sustain translation 2. The choice of secondary energy donor dictates reaction longevity, protein yield, and economic viability 3. This guide provides an objective, data-driven comparison between two dominant high-energy phosphate donors: 2-(phosphonooxy)acrylate (commonly known as phosphoenolpyruvate, or PEP) and creatine phosphate (CP).

Mechanistic Overview & Causality

In CFPS, ATP is rapidly consumed during the aminoacylation of tRNAs and peptide bond formation 2. To prevent ATP depletion, secondary energy sources with high phosphoryl-group transfer potential are added to the reaction 4.

  • 2-(Phosphonooxy)acrylate (PEP): PEP relies on the enzyme pyruvate kinase (PK)—often endogenous in E. coli extracts—to transfer its phosphate group to ADP, yielding ATP and pyruvate 5. While highly efficient (1 mol ATP per mol PEP), PEP is a natural glycolytic intermediate. In E. coli lysates, it is rapidly degraded by endogenous phosphatases, leading to a massive accumulation of inorganic phosphate (Pi) 6.

  • Creatine Phosphate (CP): CP utilizes exogenous creatine kinase (CK) to regenerate ATP, producing creatine as a byproduct 4. Because CP is not a natural metabolite in E. coli, it is virtually immune to endogenous phosphatase degradation. This results in a slower, more controlled release of Pi and extends the active duration of the CFPS reaction [[6]]().

Causality Insight: Why is inorganic phosphate (Pi) accumulation detrimental? Pi aggressively chelates magnesium ions (Mg²⁺) [[4]](). Because Mg²⁺ is an essential cofactor for both RNA polymerase and ribosomes, its depletion abruptly halts transcription and translation. Therefore, managing Pi accumulation is the primary driver when selecting an energy regeneration system.

ATP_Regeneration cluster_PEP PEP System (Prokaryotic Preference) cluster_CP CP System (Eukaryotic Preference) PEP 2-(phosphonooxy)acrylate (PEP) PK Pyruvate Kinase (Endogenous/Exogenous) PEP->PK Pyruvate Pyruvate + Pi (Inhibitory Byproducts) PK->Pyruvate ATP1 ATP PK->ATP1 ADP1 ADP ADP1->PK CP Creatine Phosphate (CP) CK Creatine Kinase (Exogenous) CP->CK Creatine Creatine + Pi (Mild Byproducts) CK->Creatine ATP2 ATP CK->ATP2 ADP2 ADP ADP2->CK

Mechanistic pathways of ATP regeneration using PEP and CP in cell-free systems.

Performance Comparison & Quantitative Data

The following table synthesizes the performance metrics of PEP and CP based on established CFPS literature 4, 7, 6.

Metric2-(Phosphonooxy)acrylate (PEP)Creatine Phosphate (CP)
Energy Transfer Efficiency 1 mol ATP / mol PEP1 mol ATP / mol CP
Enzyme Requirement Endogenous Pyruvate Kinase (in E. coli)Exogenous Creatine Kinase (CK)
Primary Byproducts Pyruvate, rapid Inorganic Phosphate (Pi)Creatine, slow Inorganic Phosphate (Pi)
Inhibitory Effects High (Rapid pH drop, severe Mg²⁺ chelation)Moderate (Stable pH, delayed Mg²⁺ chelation)
Phosphatase Susceptibility High (Degraded by endogenous E. coli enzymes)Low (Orthogonal to E. coli metabolism)
Cost Profile High ( $)Moderate ( )
Preferred CFPS Platform Prokaryotic (e.g., PANOx-SP systems)Eukaryotic (Wheat Germ, RRL) & PURE systems

Experimental Methodology: Self-Validating Benchmarking Protocol

To objectively evaluate the performance of PEP vs. CP, researchers must employ a self-validating system. The following protocol outlines a standardized 15 µL batch reaction using an E. coli extract to express superfolder GFP (sfGFP). This setup isolates the energy source as the sole variable.

Step-by-Step Workflow:
  • Extract Preparation: Thaw standard E. coli BL21(DE3) S30 extract on ice. Ensure the extract has not been dialyzed, preserving endogenous enzymes (necessary for PEP metabolism) 5.

  • Master Mix Assembly: Prepare a basal reaction mixture containing:

    • 12 mM Magnesium Glutamate (critical to monitor Pi chelation) 8

    • 90 mM Potassium Glutamate

    • 1.5 mM each of ATP, GTP, CTP, UTP 2

    • 34 μg/mL Folinic acid, 170 μg/mL tRNA

    • 2 mM of each of the 20 canonical amino acids

    • 13.3 μg/mL plasmid DNA encoding sfGFP under a T7 promoter.

  • Energy Source Spiking (The Variable):

    • Group A (PEP): Add 33 mM 2-(phosphonooxy)acrylate. (No exogenous enzyme needed due to endogenous PK) 6.

    • Group B (CP): Add 20 mM Creatine Phosphate + 0.1 mg/mL Creatine Kinase. (CP concentration is optimized lower due to higher stability) 9.

  • Incubation & Kinetic Readout: Incubate reactions at 30°C in a 384-well black microplate. Monitor sfGFP fluorescence (Ex 485 nm / Em 520 nm) continuously for 6 hours using a microplate reader.

  • Validation: A successful run will show Group A plateauing around 2-3 hours due to rapid Pi accumulation, while Group B will exhibit a sustained linear synthesis rate up to 4-5 hours 6.

CFPS_Workflow Extract Cell Extract Prep (E. coli or Wheat Germ) MasterMix Master Mix Assembly (Amino Acids, NTPs, Salts) Extract->MasterMix Split Aliquot into Treatment Groups MasterMix->Split PEP_Group Add PEP (33 mM) + Pyruvate Kinase Split->PEP_Group CP_Group Add CP (20 mM) + Creatine Kinase Split->CP_Group Incubation Incubation (30°C for E.coli, 3-4h) PEP_Group->Incubation CP_Group->Incubation Quantification Yield Quantification (sfGFP Fluorescence) Incubation->Quantification

Self-validating experimental workflow for benchmarking PEP and CP energy systems.

Expert Synthesis & Application Guidelines

As a Senior Application Scientist, my recommendation hinges on the specific CFPS platform and the scale of the reaction:

  • For PURE Systems (Protein synthesis Using Recombinant Elements): CP is universally preferred. PURE systems lack endogenous enzymes, meaning PEP would require the costly addition of purified pyruvate kinase. CP paired with CK provides a highly stable, orthogonal energy supply that maximizes yield 8.

  • For Eukaryotic Systems (Wheat Germ, Yeast): CP is the gold standard. Eukaryotic extracts are highly sensitive to the rapid phosphate bursts generated by PEP degradation, which severely inhibits translation 7.

  • For Prokaryotic Systems (E. coli): While PEP is the historical standard (e.g., in the PANOx-SP system) 4, its high cost and rapid degradation limit scalability. Transitioning to CP in E. coli systems often yields higher protein titers because CP bypasses endogenous phosphatase activity, delaying the onset of Mg²⁺ starvation 6.

References

  • 4

  • 1

  • 7

  • 5

  • 3

  • 8

  • [[6] ATP regeneration using phosphoenol pyruvate (PEP), acetyl phosphate... - ResearchGate]()

  • 2

  • [[9] Development of prokaryotic cell-free systems for synthetic biology - bioRxiv]()

Sources

Comparative

A Comparative Guide to the Purity Validation of 2-(phosphonooxy)acrylate by NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and material science, the precise characterization of novel molecules is paramount. 2-(phosphonooxy)acrylate,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and material science, the precise characterization of novel molecules is paramount. 2-(phosphonooxy)acrylate, a monomer possessing both a reactive acrylate moiety and a phosphate group, holds significant potential in applications ranging from biocompatible materials to advanced drug delivery systems. Ensuring the purity of this monomer is not merely a quality control checkpoint; it is a critical determinant of its polymerization behavior, the physicochemical properties of the resultant polymer, and its ultimate performance and safety in biomedical applications.

This guide, from the perspective of a Senior Application Scientist, provides an in-depth, technical comparison for the validation of 2-(phosphonooxy)acrylate purity, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, establish a self-validating protocol, and compare the NMR-based approach with alternative analytical techniques, all grounded in authoritative scientific principles.

The Central Role of Purity in Acrylate Chemistry

The presence of impurities in a monomer preparation can have profound and often detrimental effects. For 2-(phosphonooxy)acrylate, these can include:

  • Altered Polymerization Kinetics: Impurities can act as inhibitors or accelerators, leading to inconsistent polymerization rates and affecting the final molecular weight and polydispersity of the polymer.

  • Compromised Material Properties: The incorporation of impurities into the polymer chain can disrupt its structural integrity, altering its mechanical, thermal, and surface properties.

  • Toxicity and Biocompatibility Issues: In biomedical applications, even trace impurities can elicit adverse biological responses, compromising the safety and efficacy of the final product.

Given these critical considerations, a robust and validated analytical method for purity determination is not just recommended, it is a necessity.

NMR Spectroscopy: A Primary Method for Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and unique tool for the quantitative analysis of chemical compounds. Unlike chromatographic techniques that rely on the separation of components, quantitative NMR (qNMR) offers a direct and primary method for determining the purity of a substance. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal.[1]

For 2-(phosphonooxy)acrylate, a multi-nuclear NMR approach, leveraging ¹H and ³¹P nuclei, provides a comprehensive and unambiguous assessment of its purity.

Visualizing the Analyte: The Structure of 2-(phosphonooxy)acrylate

Caption: Structure of 2-(phosphonooxy)acrylate.

Quantitative Purity Determination by ¹H and ³¹P NMR: A Step-by-Step Protocol

The following protocol is designed to be a self-validating system, incorporating checks and justifications for each step to ensure the generation of trustworthy and reproducible data.

Causality in Experimental Design: The "Why" Behind the "How"

A robust analytical method is built on a foundation of sound scientific reasoning. Here, we dissect the key considerations for the qNMR analysis of 2-(phosphonooxy)acrylate.

  • Choice of Nuclei (¹H and ³¹P):

    • ¹H NMR: Provides a wealth of structural information and multiple, distinct signals for quantification. The vinyl protons of the acrylate group are particularly useful as they are in a unique chemical environment.

    • ³¹P NMR: Offers a highly specific and sensitive window into the phosphorus-containing components of the sample. With a natural abundance of 100% and a wide chemical shift range, ³¹P NMR spectra are often simpler than ¹H spectra, with less signal overlap, making it an excellent orthogonal check for purity.[2]

  • Solvent Selection:

    • Deuterated Solvents: Are essential to avoid large solvent signals that would obscure the analyte's resonances.[3][4][5]

    • Aprotic Solvents (e.g., DMSO-d₆, CDCl₃): The phosphate group of 2-(phosphonooxy)acrylate has exchangeable acidic protons. Using aprotic solvents minimizes the potential for hydrogen-deuterium exchange with the solvent, which could affect signal integration and chemical shifts.[6]

    • Solubility: The chosen solvent must fully dissolve both the analyte and the internal standard to ensure a homogeneous solution, which is critical for accurate quantification.

  • Internal Standard Selection:

    • Certified Reference Material (CRM): The use of a CRM as an internal standard is crucial for traceability and accuracy. The purity of the internal standard must be known and certified.

    • Signal Uniqueness: The internal standard should have at least one sharp, well-resolved signal in a region of the spectrum that does not overlap with any signals from the analyte or expected impurities.

    • Chemical Inertness: The standard must not react with the analyte, the solvent, or any impurities.

    • For ¹H qNMR: Common standards include maleic acid, dimethyl sulfone, or 1,4-bis(trimethylsilyl)benzene.

    • For ³¹P qNMR: Triphenyl phosphate or phosphonoacetic acid are often used.[1]

Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start weigh_analyte Accurately weigh 2-(phosphonooxy)acrylate start->weigh_analyte weigh_standard Accurately weigh Internal Standard (CRM) start->weigh_standard dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Load sample into NMR spectrometer transfer->load_sample shim Shim magnet coils load_sample->shim setup_params Set acquisition parameters (T1, pulse angle) shim->setup_params acquire_data Acquire FID setup_params->acquire_data ft Fourier Transform acquire_data->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Signals (Analyte & Standard) baseline->integrate calculate Calculate Purity integrate->calculate end End calculate->end

Caption: Experimental workflow for qNMR purity determination.

Detailed Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 2-(phosphonooxy)acrylate into a clean, dry vial using a calibrated analytical balance.

    • Accurately weigh an appropriate amount of a certified internal standard into the same vial. The molar ratio of the standard to the analyte should be roughly 1:1.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Ensure complete dissolution by gentle vortexing or sonication. The solution must be visually clear and free of any particulate matter.

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer and allow it to thermally equilibrate.

    • Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

    • Crucial Parameter Setting for Quantification:

      • Relaxation Delay (d1): Set d1 to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard. This ensures complete relaxation of the nuclei between pulses, which is essential for accurate integration. T₁ values can be determined using an inversion-recovery pulse sequence.

      • Pulse Angle: Use a 90° pulse angle to maximize the signal-to-noise ratio.

    • Acquire the Free Induction Decay (FID) with a sufficient number of scans to achieve a good signal-to-noise ratio (typically >250:1 for the signals to be integrated).

  • Data Processing and Purity Calculation:

    • Apply a Fourier transform to the FID.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to obtain a flat baseline across the entire spectrum.

    • Integrate the well-resolved, non-overlapping signals of both the 2-(phosphonooxy)acrylate and the internal standard.

    • Calculate the purity using the following formula:

    Purity (% w/w) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons (for ¹H NMR) or phosphorus atoms (for ³¹P NMR) for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Expected NMR Spectral Data (Based on Analogous Compounds)

Nucleus Functional Group Expected Chemical Shift (δ, ppm) Notes
¹H Vinyl Protons (=CH₂)5.8 - 6.5Two distinct signals, each a doublet of doublets, are expected due to geminal and cis/trans coupling.
Methylene Protons (-CH₂-O-P)~4.0 - 4.5This signal may be a doublet due to coupling with the ³¹P nucleus.
Acidic Protons (P-OH)8.0 - 12.0This signal is often broad and its position is highly dependent on concentration and solvent.
³¹P Phosphate Ester (-O-PO(OH)₂)-5 to +5The chemical shift is sensitive to pH and the solvent environment. A single peak is expected.

Note: These are estimated values and should be confirmed by acquiring a spectrum of the actual compound.

Comparative Analysis with Other Techniques

While NMR is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods.

Technique Principle Advantages for 2-(phosphonooxy)acrylate Disadvantages
NMR Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.- Provides structural confirmation and purity in a single experiment.- Primary quantitative method, no need for specific impurity standards.- Highly reproducible.- Lower sensitivity compared to chromatographic methods.- High initial instrument cost.- Potential for signal overlap in complex mixtures.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.- High sensitivity for detecting trace impurities.- Well-established and widely available technique.- Requires reference standards for each impurity for accurate quantification.- The highly polar nature of the phosphate group may require specialized columns or mobile phases.- The analyte itself may be difficult to detect without a suitable chromophore.[9]
Gas Chromatography (GC) Separates volatile components of a mixture based on their partitioning between a stationary phase and a gaseous mobile phase.- Excellent for separating volatile impurities.- Not suitable for non-volatile or thermally labile compounds like 2-(phosphonooxy)acrylate.- The high polarity and potential for decomposition at high temperatures make it a poor choice for this analyte.
Logical Framework for Method Selection

Method_Selection start Purity Assessment of 2-(phosphonooxy)acrylate qnmr Quantitative NMR (¹H and ³¹P) start->qnmr Primary Method: Absolute Purity & Structure hplc HPLC-UV/MS start->hplc Orthogonal Method: Trace Impurities gc GC-FID/MS start->gc Limited Applicability: Volatile Impurities Only qnmr_adv Advantages: - Primary quantitative method - Structural information - No need for impurity standards qnmr->qnmr_adv hplc_adv Advantages: - High sensitivity - Good for non-volatile impurities hplc->hplc_adv gc_disadv Disadvantages: - Not suitable for non-volatile  and thermally labile compounds gc->gc_disadv

Caption: Decision framework for selecting analytical methods.

Trustworthiness Through Validation

A described protocol is only as reliable as its validation. The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[2][10] For the qNMR purity determination of 2-(phosphonooxy)acrylate, the following validation parameters, as outlined in the ICH Q2(R1) guideline, should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by the absence of interfering signals at the chemical shifts of the analyte and the internal standard.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is an inherent property of NMR, but can be formally demonstrated by analyzing a series of samples with varying concentrations.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. This can be assessed by analyzing a sample of known purity or by comparing the qNMR results with those from an orthogonal method like HPLC.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For qNMR, this could include variations in pulse sequence parameters or sample temperature.

Conclusion: A Scientifically Sound Approach to Purity Validation

The purity of 2-(phosphonooxy)acrylate is a critical quality attribute that dictates its performance in downstream applications. This guide has detailed a comprehensive approach to purity validation centered on the strengths of quantitative NMR spectroscopy. By understanding the causality behind the experimental design, following a robust and self-validating protocol, and contextualizing the results with orthogonal analytical techniques, researchers, scientists, and drug development professionals can establish a high degree of confidence in the purity of this promising monomer.

The use of both ¹H and ³¹P qNMR provides a powerful, dual-pronged approach to not only quantify the purity but also to confirm the structural integrity of 2-(phosphonooxy)acrylate. When underpinned by a thorough method validation according to established guidelines, this NMR-based strategy represents the gold standard for the characterization of this and other novel chemical entities.

References

  • Moszner, N., et al. (2010). Novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers for self-etching self-priming one part adhesive. Beilstein Journal of Organic Chemistry, 6, 766–772. Available from: [Link]

  • Moszner, N., et al. (2010). Novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers for self-etching self-priming one part adhesive. PMC. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available from: [Link]

  • Diehl, B. W. K. (2012). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. GIT Laboratory Journal. Available from: [Link]

  • ResearchGate. (n.d.). Reducing the Degree of Branching in Polyacrylates via Midchain Radical Patching: A Quantitative Melt-State NMR Study. Available from: [Link]

  • IUPAC. (n.d.). Two-dimensional NMR studies of acrylate copolymers. Available from: [Link]

  • Grigale-Sorocina, Z., et al. (2025). Spectroscopic Characterization of Commercial UV-Curable Gel Polish, Identifying Acrylate Monomers and Additives Using NMR Technique. Materials Science. Available from: [Link]

  • DigitalCommons@EMU. (n.d.). Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers to investigate the effect of chain rigidity on mi. Available from: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of (a) 2-(1-(2-(diethoxyphosphoryl)ethyl). Available from: [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of monomer 2 (top) and its polymer (bottom). Available from: [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 31P NMR Chemical Shifts. Available from: [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). Available from: [Link]

  • Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI. Available from: [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Available from: [Link]

  • ResearchGate. (n.d.). 31 P NMR spectrum of phosphate esters. Available from: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of (a) pure acrylic acid[8] and containing (b) 3 mol%.... Available from: [Link]

  • Fulmer, G. R., et al. (2010). On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues. PMC. Available from: [Link]

  • ResearchGate. (2025). The Hydrolysis of Phosphinates and Phosphonates: A Review. Available from: [Link]

  • KNAUER. (n.d.). Determination and quantification of acrylic acid derivatives. Available from: [Link]

  • University of the West Indies. (n.d.). hnl17_sln.html. Available from: [Link]

  • U.S. Department of Commerce. (2009). Critical review of hydrolysis of organic compounds in water under environmental conditions. Available from: [Link]

Sources

Validation

A Comparative Guide to the Quantification of 2-(phosphonooxy)acrylate in Plasma: LC-MS/MS vs. Enzymatic Assays

For researchers, clinical scientists, and professionals in drug development, the accurate quantification of 2-(phosphonooxy)acrylate, more commonly known as phosphoenolpyruvate (PEP), in plasma is of paramount importance...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, clinical scientists, and professionals in drug development, the accurate quantification of 2-(phosphonooxy)acrylate, more commonly known as phosphoenolpyruvate (PEP), in plasma is of paramount importance. As a key high-energy intermediate in vital metabolic pathways such as glycolysis and gluconeogenesis, fluctuations in PEP levels can serve as a critical biomarker for various physiological and pathological states. The choice of analytical methodology for PEP quantification can significantly impact the reliability and interpretation of experimental data.

This guide provides an in-depth, objective comparison of two predominant analytical techniques for plasma PEP quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays. We will delve into the fundamental principles of each method, present detailed experimental protocols, and offer a cross-validation perspective to empower you to make an informed decision for your specific research needs.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the quantification of small molecules in complex biological matrices like plasma, offering unparalleled specificity and sensitivity.

The Science Behind LC-MS/MS for PEP Quantification

This technique combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. In essence, the process involves:

  • Chromatographic Separation: The plasma sample, after initial preparation, is injected into a liquid chromatograph. The components of the sample are separated based on their physicochemical properties as they interact with a stationary phase (the column) and a mobile phase (the solvent). For a polar molecule like PEP, hydrophilic interaction liquid chromatography (HILIC) is often the preferred mode of separation.

  • Ionization: As the separated components elute from the chromatography column, they enter the mass spectrometer's ion source. Here, they are converted into gas-phase ions. Electrospray ionization (ESI) is a commonly used soft ionization technique suitable for polar molecules like PEP.

  • Mass Analysis (MS1): The ions are then guided into the first mass analyzer, which selects for ions with a specific mass-to-charge ratio (m/z) corresponding to the parent PEP ion.

  • Fragmentation (Collision-Induced Dissociation): The selected parent ions are fragmented into smaller, characteristic product ions in a collision cell.

  • Mass Analysis (MS2): The product ions are then analyzed in a second mass analyzer.

The specificity of this method arises from monitoring a specific "transition" of a parent ion to a product ion, which is unique to the analyte of interest.

A recent advancement in the LC-MS/MS analysis of PEP in plasma involves the use of ethylenediaminetetraacetic acid (EDTA) during sample preparation. PEP has a strong affinity for metal ions, which can lead to signal suppression. The addition of EDTA effectively chelates these metal ions, leading to a significant enhancement of the PEP signal and improved assay sensitivity[1].

Experimental Workflow: LC-MS/MS

The following is a representative workflow for the quantification of PEP in plasma using LC-MS/MS.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis SampleCollection Plasma Sample Collection (with anticoagulant, e.g., EDTA) ProteinPrecipitation Protein Precipitation (e.g., with cold acetonitrile) SampleCollection->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Injection Injection into LC System (HILIC Column) SupernatantTransfer->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MRM Mode) Ionization->MS_Analysis PeakIntegration Peak Integration MS_Analysis->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of PEP CalibrationCurve->Quantification

Caption: A typical workflow for the quantification of PEP in plasma using LC-MS/MS.

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., 13C-PEP) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the reconstituted sample onto a HILIC column.

    • Perform chromatographic separation using a gradient elution with a mobile phase consisting of, for example, acetonitrile and an aqueous ammonium acetate buffer.

    • Detect PEP and the internal standard using a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).

  • Data Analysis:

    • Integrate the peak areas for PEP and the internal standard.

    • Generate a calibration curve by plotting the ratio of the PEP peak area to the internal standard peak area against the concentration of the calibrators.

    • Determine the concentration of PEP in the unknown samples by interpolating their peak area ratios from the calibration curve.

The Workhorse: Enzymatic Assays

Enzymatic assays offer a more accessible and often higher-throughput alternative to LC-MS/MS for the quantification of PEP. These assays are typically performed in a 96-well plate format and rely on the specificity of enzymatic reactions.

The Science Behind Enzymatic PEP Quantification

Commercially available enzymatic assays for PEP, such as the Abcam ab204713 kit, typically employ a coupled enzyme reaction. The principle is as follows:

  • Conversion of PEP: In the presence of ADP, pyruvate kinase (PK) catalyzes the conversion of PEP to pyruvate and ATP.

  • Signal Generation: The generated pyruvate is then used in a subsequent reaction to produce a detectable signal. This can be a colorimetric or fluorometric product. For example, pyruvate can be oxidized by pyruvate oxidase to produce hydrogen peroxide (H2O2), which then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a colored or fluorescent compound.

The intensity of the color or fluorescence is directly proportional to the amount of PEP in the original sample.

Experimental Workflow: Enzymatic Assay

cluster_0 Sample & Standard Preparation cluster_1 Enzymatic Reaction cluster_2 Detection & Analysis SamplePrep Plasma Sample Preparation (Deproteinization if necessary) Addition Addition of Samples and Standards to 96-well Plate SamplePrep->Addition StandardCurve Preparation of PEP Standard Curve StandardCurve->Addition ReactionMix Addition of Reaction Mix (containing enzymes and probe) Addition->ReactionMix Incubation Incubation at Room Temperature ReactionMix->Incubation Measurement Measurement of Absorbance or Fluorescence Incubation->Measurement DataAnalysis Data Analysis and PEP Quantification Measurement->DataAnalysis

Caption: A general workflow for the quantification of PEP in plasma using an enzymatic assay kit.

Step-by-Step Enzymatic Assay Protocol (based on a commercial kit)
  • Sample and Standard Preparation:

    • Prepare a series of PEP standards by diluting the provided stock solution to generate a standard curve.

    • Prepare plasma samples. Depending on the kit's instructions, a deproteinization step may be required.

  • Assay Procedure:

    • Add 50 µL of each standard and sample to separate wells of a 96-well plate.

    • Prepare a reaction mix containing the necessary enzymes and detection probe according to the kit's protocol.

    • Add 50 µL of the reaction mix to each well.

    • Incubate the plate for 30-60 minutes at room temperature, protected from light.

  • Measurement and Analysis:

    • Measure the absorbance or fluorescence using a microplate reader at the wavelength specified in the kit's protocol.

    • Subtract the background reading (from a blank well with no PEP) from all readings.

    • Plot the standard curve and determine the PEP concentration in the samples.

Cross-Validation: A Head-to-Head Comparison

The choice between LC-MS/MS and an enzymatic assay should be guided by the specific requirements of your study. A thorough cross-validation of these methods involves assessing key performance parameters as defined by regulatory bodies such as the FDA and EMA.

Performance ParameterLC-MS/MSEnzymatic AssaySenior Scientist's Insight
Specificity Very High (based on mass transitions)High (based on enzyme specificity)LC-MS/MS is inherently more specific as it relies on the unique mass-to-charge ratio of the analyte and its fragments. Enzymatic assays can be susceptible to interference from structurally similar molecules or other components in the plasma matrix that may affect enzyme activity.
Sensitivity (LLOQ) Low ng/mL to pg/mL~1 µM (approximately 167 ng/mL)LC-MS/MS offers significantly higher sensitivity, making it the method of choice for studies where PEP concentrations are expected to be very low.
Linearity (Dynamic Range) Wide (typically 3-4 orders of magnitude)Narrower (typically 1-2 orders of magnitude)The linear range of an LC-MS/MS assay is generally much wider, allowing for the quantification of a broader range of PEP concentrations without the need for sample dilution.
Precision (%RSD) < 15% (typically < 5%)< 15% (as per validation guidelines)While both methods can achieve acceptable precision, LC-MS/MS often demonstrates lower variability due to the use of an internal standard that corrects for variations in sample processing and instrument response.
Accuracy (%Recovery) 85-115% (typically 95-105%)85-115% (as per validation guidelines)Both methods can be highly accurate when properly validated. However, the accuracy of enzymatic assays can be more susceptible to matrix effects.
Throughput Lower to MediumHighEnzymatic assays in a 96-well plate format are well-suited for high-throughput screening of a large number of samples.
Cost (Instrument & Reagents) HighLow to MediumThe initial investment and maintenance costs for an LC-MS/MS system are substantially higher than for a microplate reader. Reagent costs for enzymatic assays are also generally lower per sample.
Expertise Required HighLow to MediumOperating and troubleshooting an LC-MS/MS system requires a higher level of technical expertise compared to performing a commercial enzymatic assay.

Expertise & Experience: Navigating the Nuances

As a Senior Application Scientist, my experience has shown that while the data in the table provides a solid framework for comparison, several real-world factors should be considered:

  • Matrix Effects in LC-MS/MS: While highly specific, LC-MS/MS is not immune to matrix effects, where other components in the plasma can suppress or enhance the ionization of PEP, leading to inaccurate results. The use of an isotopically labeled internal standard is crucial to mitigate this.

  • Enzyme Specificity and Lot-to-Lot Variability: The performance of an enzymatic assay is critically dependent on the purity and specificity of the enzymes used. It is essential to be aware of potential lot-to-lot variability in commercial kits and to perform appropriate quality control checks. Furthermore, some studies have shown that commercial enzymatic kits can exhibit different sensitivities to different species within the same class of analytes, which could be a concern if analyzing samples from different populations or species[2].

  • Method Validation is Non-Negotiable: Regardless of the chosen method, it is imperative to perform a thorough in-house validation to ensure that the assay is fit for its intended purpose in your specific laboratory environment and with your specific sample type. This validation should be guided by regulatory documents such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".

Conclusion: Selecting the Right Tool for the Job

The choice between LC-MS/MS and an enzymatic assay for the quantification of 2-(phosphonooxy)acrylate in plasma is not a one-size-fits-all decision.

LC-MS/MS is the method of choice for:

  • Discovery and validation of novel biomarkers: Where the utmost confidence in the identity and concentration of the analyte is required.

  • Studies requiring high sensitivity: For detecting subtle changes in low-abundance PEP.

  • Regulated bioanalysis: For clinical trials and other studies that require submission to regulatory agencies.

Enzymatic assays are a suitable option for:

  • High-throughput screening: When a large number of samples need to be analyzed quickly and cost-effectively.

  • Routine monitoring: In established research models where the expected concentration range of PEP is known and falls within the dynamic range of the assay.

  • Laboratories with limited access to mass spectrometry instrumentation.

By carefully considering the scientific principles, experimental workflows, and performance characteristics outlined in this guide, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate method for the accurate and reliable quantification of phosphoenolpyruvate in plasma, thereby ensuring the integrity and impact of their research.

References

  • Cell Biolabs, Inc. (n.d.). Phosphoenolpyruvate Assay Kit. Retrieved from [Link]

  • do Amaral, R. F., et al. (2019). Direct Assay to Evaluate Phosphoenolpyruvate Carboxykinase Activity. Journal of the Brazilian Chemical Society, 30(10), 2105-2112. Available from: [Link]

  • Shen, D., et al. (2024). Highly sensitive and accurate measurement of underivatized phosphoenolpyruvate in plasma and serum via EDTA-facilitated hydrophilic interaction liquid chromatography-tandem mass spectrometry. Talanta, 275, 126134. Available from: [Link]

  • Eibisch, M., et al. (2014). Evaluation of a commercial enzymatic test kit regarding the quantitative analysis of different free fatty acids. Analytical and Bioanalytical Chemistry, 406(28), 7401-7405. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]

  • Parker, C. E., et al. (2015). A validated method for the quantification of fosfomycin on dried plasma spots by HPLC-MS. Journal of Pharmaceutical and Biomedical Analysis, 111, 237-243. Available from: [Link]

  • Dannenberger, D., et al. (2014). Evaluation of a commercial enzymatic test kit regarding the quantitative analysis of different free fatty acids. Analytical and Bioanalytical Chemistry, 406(28), 7401-7405. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Standardization of 2-(phosphonooxy)acrylate Assays Across Diverse Cell Lines

Introduction: Navigating the Challenges of Quantifying a Novel Small Molecule 2-(phosphonooxy)acrylate is an organophosphate and acrylate ester with potential applications in biochemistry and materials science. As with a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of Quantifying a Novel Small Molecule

2-(phosphonooxy)acrylate is an organophosphate and acrylate ester with potential applications in biochemistry and materials science. As with any novel or sparsely studied small molecule, establishing a robust and reproducible method for its quantification within a biological matrix is a foundational step for further research. The inherent variability of cellular systems, represented by different cell lines, necessitates a rigorous approach to assay standardization. This guide provides a comparative framework for developing and validating two distinct analytical methods for 2-(phosphonooxy)acrylate across three diverse cell lines: the adherent human cervical cancer line (HeLa), a human T-lymphocyte suspension line (Jurkat), and an adherent Chinese hamster ovary line (CHO-K1).

The core challenge lies in the absence of established biological protocols for this specific analyte. Therefore, this guide is structured as a paradigm for establishing analytical integrity from first principles. We will compare a direct chemical quantification method, High-Performance Liquid Chromatography (HPLC), with a common biological quantification method, the competitive Enzyme-Linked Immunosorbent Assay (ELISA). This dual approach allows for a comprehensive evaluation of sensitivity, specificity, and matrix effects, providing researchers with a blueprint for selecting the most appropriate assay for their experimental needs. The principles and protocols outlined herein are designed to be broadly applicable for the study of other novel small molecules in complex biological samples.

Pillar 1: Experimental Design for Cross-Cell Line Assay Comparison

The objective is to determine the optimal method for quantifying 2-(phosphonooxy)acrylate in different cellular environments. Our experimental design is centered on evaluating key analytical performance characteristics: accuracy, precision, linearity, and sensitivity.[1][2][3]

Cell Line Selection Rationale:

  • HeLa Cells: An adherent human cancer cell line, widely used and well-characterized.[4][5][6] They represent a robust model for many biological studies.

  • Jurkat Cells: A human T-lymphocyte suspension cell line, representing a different morphology and growth habit, which can influence sample preparation.[7][8][9]

  • CHO-K1 Cells: An adherent, non-human, epithelial-like cell line, commonly used in biotechnology and genetic studies.[10][11][12][13] Its inclusion allows for the assessment of assay performance across species.

Workflow Overview:

The overall workflow for this comparative study is depicted below. It involves parallel processing of the three cell lines, from culture and harvesting to extraction and subsequent analysis by two distinct assay methods.

Assay_Standardization_Workflow cluster_0 Cell Culture & Harvesting cluster_1 Sample Preparation cluster_2 Analytical Quantification cluster_3 Data Analysis & Comparison HeLa HeLa Culture (Adherent) Harvest Cell Harvesting & Counting HeLa->Harvest Jurkat Jurkat Culture (Suspension) Jurkat->Harvest CHO CHO-K1 Culture (Adherent) CHO->Harvest Extract Metabolite Extraction (80% Methanol) Harvest->Extract HPLC Method A: Reverse-Phase HPLC Extract->HPLC Split Sample ELISA Method B: Competitive ELISA Extract->ELISA Split Sample Analysis Validation of: - Accuracy - Precision - Linearity - Sensitivity HPLC->Analysis ELISA->Analysis

Caption: Workflow for comparing HPLC and ELISA methods.

Pillar 2: Comparative Assay Methodologies

Two distinct, yet complementary, methods will be evaluated for the quantification of 2-(phosphonooxy)acrylate.

Method A: High-Performance Liquid Chromatography (HPLC)

HPLC offers a direct, physical method of separation and quantification, providing high specificity based on retention time and detector response. It is often considered a gold standard for small molecule analysis.

Principle: Cell lysates are injected into an HPLC system. The components of the lysate are separated on a C18 reversed-phase column based on their hydrophobicity.[14] 2-(phosphonooxy)acrylate is identified by its unique retention time and quantified by the peak area from a UV detector.

Method B: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This method provides a high-throughput and often more sensitive approach, contingent on the availability of a specific antibody. For this guide, we will assume the successful development of a monoclonal antibody against 2-(phosphonooxy)acrylate.

Principle: This is an immunoassay where the analyte in the sample competes with a labeled (e.g., biotinylated) version of the analyte for a limited number of antibody binding sites, which are immobilized on a microplate.[15][16][17] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[15][16] This format is ideal for small molecules that cannot bind two antibodies simultaneously.[18]

Pillar 3: Experimental Protocols

The following protocols provide detailed, step-by-step instructions for cell culture, sample preparation, and the two analytical methods.

Part I: Cell Culture and Harvesting

1. Cell Line Maintenance:

  • HeLa and CHO-K1 (Adherent): Culture in DMEM and Ham's F-12K medium, respectively, supplemented with 10% FBS and 1% Penicillin/Streptomycin.[6][12] Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.[4][12]

  • Jurkat (Suspension): Culture in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin/Streptomycin.[7][9] Maintain cell density between 1x10^5 and 1x10^6 cells/mL.[8]

2. Cell Harvesting:

  • Culture cells in T-75 flasks to a density of approximately 5x10^6 cells.

  • For Adherent Cells (HeLa, CHO-K1):

    • Aspirate the culture medium.

    • Wash the cell monolayer twice with 5 mL of ice-cold PBS.

    • Proceed immediately to metabolite extraction.

  • For Suspension Cells (Jurkat):

    • Transfer the cell suspension to a 50 mL conical tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet twice with 5 mL of ice-cold PBS, centrifuging after each wash.

    • Proceed immediately to metabolite extraction.

Part II: Metabolite Extraction

This protocol is designed to quench metabolic activity and efficiently extract small molecules.[19][20][21]

Extraction_Protocol Start Start with Washed Cell Pellet (or monolayer for adherent cells) AddMethanol Add 1 mL Ice-Cold 80% Methanol to Quench Metabolism Start->AddMethanol Scrape Scrape Cells (if adherent) and Transfer to Microcentrifuge Tube AddMethanol->Scrape Vortex Vortex for 1 min Scrape->Vortex Centrifuge Centrifuge at 14,000 x g for 10 min at 4°C Vortex->Centrifuge Supernatant Collect Supernatant Containing Small Molecules Centrifuge->Supernatant Dry Dry Supernatant under Nitrogen Stream Supernatant->Dry Reconstitute Reconstitute in Assay Buffer (e.g., PBS for ELISA, Mobile Phase for HPLC) Dry->Reconstitute End Ready for Analysis Reconstitute->End

Caption: Workflow for small molecule extraction from cells.

Part III: Analytical Procedures

Method A: HPLC Quantification

  • Preparation of Standards: Prepare a standard curve of 2-(phosphonooxy)acrylate (e.g., 0.1 to 100 µM) in the final reconstitution buffer.

  • Chromatographic Conditions:

    • System: Standard HPLC with UV detector.

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 70% 20mM Sodium Acetate (pH 4.0) and 30% Acetonitrile.

    • Flow Rate: 1.0 mL/min.[14]

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject standards to generate a calibration curve.

    • Inject the reconstituted cell extracts.

    • Quantify the 2-(phosphonooxy)acrylate in samples by comparing the peak area to the standard curve.

Method B: Competitive ELISA Quantification

  • Plate Coating: Coat a 96-well plate with a specific anti-2-(phosphonooxy)acrylate antibody overnight at 4°C.

  • Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour at room temperature.

  • Competition:

    • Add 50 µL of standards or reconstituted cell extracts to the wells.

    • Immediately add 50 µL of biotinylated 2-(phosphonooxy)acrylate conjugate.

    • Incubate for 1-2 hours at room temperature.[16]

  • Detection:

    • Wash the plate multiple times.

    • Add Streptavidin-HRP conjugate and incubate for 30 minutes.[16]

    • Wash the plate again.

    • Add TMB substrate and incubate in the dark until color develops.[16]

  • Reading: Stop the reaction with 2M H2SO4 and read the absorbance at 450 nm. The signal intensity will be inversely proportional to the amount of 2-(phosphonooxy)acrylate in the sample.

Pillar 4: Data Presentation and Performance Comparison

The performance of each assay across the three cell lines is summarized below. Data presented are hypothetical and serve to illustrate the expected outcomes of a validation study.

Table 1: Linearity and Sensitivity
Cell LineAssay MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)
HeLa HPLC0.9980.5 µM1.5 µM
Competitive ELISA0.9950.05 µM0.15 µM
Jurkat HPLC0.9970.6 µM1.8 µM
Competitive ELISA0.9930.07 µM0.20 µM
CHO-K1 HPLC0.9990.4 µM1.2 µM
Competitive ELISA0.9960.04 µM0.12 µM
Table 2: Accuracy and Precision

Accuracy is determined by spike-and-recovery experiments, while precision is measured by the coefficient of variation (%CV) for repeat measurements.

Cell LineAssay MethodSpiked ConcentrationAverage Recovery (%)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)
HeLa HPLC10 µM98.5%3.1%5.2%
Competitive ELISA1 µM95.2%6.5%9.8%
Jurkat HPLC10 µM97.9%3.5%5.8%
Competitive ELISA1 µM92.1%8.2%11.5%
CHO-K1 HPLC10 µM99.1%2.8%4.9%
Competitive ELISA1 µM96.5%5.9%8.7%

Conclusion and Recommendations

This guide outlines a comprehensive framework for the development and standardization of quantitative assays for the small molecule 2-(phosphonooxy)acrylate across different cell lines.

Key Findings from the Comparative Analysis:

  • Sensitivity: The competitive ELISA method demonstrates significantly lower limits of detection and quantification, making it the superior choice for detecting low intracellular concentrations of the analyte.

  • Precision and Accuracy: The HPLC method consistently provides higher accuracy (closer to 100% recovery) and better precision (lower %CV). This is characteristic of direct chemical measurement techniques which are less susceptible to matrix interference than immunoassays.

  • Cell Line Effects: Minor variations in performance were observed across the different cell lines, likely due to differences in their cellular matrices. The Jurkat cell lysates showed slightly lower recovery and precision in the ELISA, suggesting a greater matrix effect in this suspension cell line compared to the adherent lines.

Recommendations for Researchers:

  • For studies requiring the highest level of accuracy and reproducibility, HPLC is the recommended method . Its robustness and direct quantification capabilities make it ideal for validating key findings.

  • For high-throughput screening or when the expected analyte concentration is very low, the competitive ELISA is the more practical choice , provided that a highly specific antibody is available.

  • It is crucial to perform a validation study, including spike-and-recovery experiments, within the specific cell line matrix to be used in your experiments.[1][22] This will ensure that the chosen method is fit for its intended purpose.

By following the principles and protocols detailed in this guide, researchers can establish a reliable and standardized assay for 2-(phosphonooxy)acrylate, enabling consistent and comparable data generation across diverse cellular models.

References

  • UCSC Genome Browser. (2008, August 27). Cell Growth Protocol for Jurkat Cell Line Jurkat (ATCC number TIB-152) cell culture and formaldehyde cross- linking. Retrieved from [Link]

  • Ubigene. (2025, June 10). Expert Insights | Jurkat Cell Culture and Gene Editing Tips Are Here!. Retrieved from [Link]

  • Altogen Biosystems. (n.d.). Cell Culture Information - HELA CELL LINE. Retrieved from [Link]

  • ResearchGate. (2006). Cell Culture Protocols, HeLa and CHO cells Woods Hole Physiology Course, 2006. Retrieved from [Link]

  • Bio-protocol. (n.d.). Jurkat cell culture and electroporation. Retrieved from [Link]

  • Gunda, G., et al. (2016). Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. PMC. Retrieved from [Link]

  • iGEM. (n.d.). Passaging of HeLa cells. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2016, July 11). Non adherent cell(Jurkat) culture protocol?. Retrieved from [Link]

  • Cyagen. (n.d.). HeLa Cell Line User Guide. Retrieved from [Link]

  • ENCODE. (n.d.). SOP: Propagation of HeLa S3 (ATCC CCL-2.2) Using Spinner Flask. Retrieved from [Link]

  • Slideshare. (n.d.). General Principles of Analytical Method of Validation.pdf. Retrieved from [Link]

  • Scribd. (n.d.). Principles of Analytical Method Validation. Retrieved from [Link]

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  • PubMed. (2011, April 15). Small molecule metabolite extraction strategy for improving LC/MS detection of cancer cell metabolome. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cultivation of CHO-K1 cell line. Retrieved from [Link]

  • PMC. (2022, August 26). Comparison of extraction methods for intracellular metabolomics of human tissues. Retrieved from [Link]

  • Elabscience. (n.d.). CHO-K1 Cell Line. Retrieved from [Link]

  • MDPI. (2024, September 24). Physical Cell Disruption Technologies for Intracellular Compound Extraction from Microorganisms. Retrieved from [Link]

  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]

  • Semantic Scholar. (2017, October 23). Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. Retrieved from [Link]

  • PubMed. (2005, January 25). Determination of Rhodamine 123 in cell lysate by HPLC with visible wavelength detection. Retrieved from [Link]

  • Cloud-Clone Corp. (n.d.). Competitive-Inhibition-ELISA-kit-for-detection-of-small-molecules.pdf. Retrieved from [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • ResearchGate. (2019, June 14). How to extract small molecules from cell culture media for LC-MS ?. Retrieved from [Link]

  • ResearchGate. (n.d.). A sensitive and robust HPLC method to quantify recombinant antibody fragments in E . coli crude cell lysate. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

2-(Phosphonooxy)acrylate proper disposal procedures

Operational Guide to 2-(Phosphonooxy)acrylate Handling and Disposal As a Senior Application Scientist, I frequently consult with laboratories on the lifecycle management of critical biochemical reagents. 2-(Phosphonooxy)...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide to 2-(Phosphonooxy)acrylate Handling and Disposal

As a Senior Application Scientist, I frequently consult with laboratories on the lifecycle management of critical biochemical reagents. 2-(Phosphonooxy)acrylate—universally known in the life sciences as Phosphoenolpyruvate (PEP)[1]—is a foundational substrate used in kinase assays, carbon fixation studies, and coupled-enzyme systems. While PEP is not acutely toxic, its high-energy phosphate bonds and biological reactivity demand rigorous, standardized disposal protocols to maintain laboratory safety and environmental compliance.

This guide provides a self-validating framework for the operational handling and disposal of 2-(Phosphonooxy)acrylate, ensuring that your laboratory meets the highest standards of scientific integrity and environmental stewardship.

Chemical Profile & Hazard Assessment

Understanding the physical and chemical nature of a compound is the first step in designing a robust disposal system. 2-(Phosphonooxy)acrylate is most commonly handled as a monopotassium salt to enhance its stability during storage and experimental use[2].

Table 1: Quantitative Data and Chemical Properties

PropertySpecification
IUPAC Name 2-phosphonooxyprop-2-enoic acid[3]
Common Synonyms Phosphoenolpyruvate, PEP, Phosphoenolpyruvic acid[1]
CAS Registry Numbers 138-08-9 (Free Acid)[], 4265-07-0 (Monopotassium Salt)[2]
Molecular Weight 168.04 g/mol (Free Acid), 206.13 g/mol (Potassium Salt)
Storage Temperature -20°C (Protect from light and moisture)[5]
GHS Hazard Classification Not classified as a hazardous substance or mixture[6]

Mechanistic Insights: Stability & Environmental Impact

Why specific disposal matters: PEP possesses the highest-energy phosphate bond found in biological organisms (approximately −61.9 kJ/mol)[1]. In aqueous solutions at room temperature, it is susceptible to spontaneous hydrolysis. While the compound itself is not classified as a dangerous good under standard transport regulations[7], the introduction of highly concentrated phosphate-rich waste into municipal water systems can drive localized ecological imbalances, such as eutrophication[8].

Therefore, we do not rely on "drain disposal." Instead, we treat PEP waste as a controlled biochemical byproduct, mandating collection and processing by licensed waste management professionals[7].

Step-by-Step Disposal Protocols

The following methodologies are designed to be self-validating systems; each step contains a logical check to ensure the protocol is executed correctly.

Protocol A: Solid Reagent Disposal (Expired or Degraded Powder)

Causality: Solid PEP powders can form fine dust particulates that, while non-toxic, may cause mechanical respiratory irritation if inhaled[7].

  • Segregation: Identify expired or moisture-degraded PEP. Do not attempt to dissolve solid waste in water for liquid disposal, as this unnecessarily increases the volume of aqueous waste and complicates the waste stream.

  • Mechanical Collection: Use a dedicated laboratory spatula to transfer the powder. Crucial Step: Avoid sweeping or using compressed air, which generates aerosolized dust[7].

  • Primary Containment: Seal the solid waste in a chemically inert, leak-proof primary container (e.g., a high-density polyethylene bottle).

  • Labeling & Handoff: Label the container explicitly as "Non-Hazardous Biochemical Solid Waste: 2-(Phosphonooxy)acrylate." Offer this surplus to a licensed professional waste disposal service[9].

Protocol B: Aqueous Assay Waste Disposal

Causality: PEP is rarely used alone; it is typically part of an assay buffer containing enzymes, salts, and heavy metal co-factors (e.g., Magnesium). The disposal strategy must account for the entire biochemical mixture.

  • Inactivation: If the assay contains active biologicals or enzymes, quench the reaction using standard laboratory protocols (e.g., thermal inactivation or the addition of a mild denaturant), ensuring the final solution is biologically inactive.

  • pH Verification: Use a calibrated pH meter or high-resolution pH strips to verify the waste solution is between pH 6.0 and 8.0. Self-Validating Step: If the pH is outside this range, neutralize it dropwise with 1M NaOH or 1M HCl. This prevents unintended chemical reactions when added to a communal waste carboy.

  • Transfer: Pour the neutralized aqueous waste into a designated "Aqueous Biochemical Waste" carboy.

  • Environmental Compliance: Never discharge highly concentrated waste fluid directly into drains or rivers[8]. Contact your institution's Environmental Health and Safety (EHS) department to arrange for licensed environmental disposal[7].

Protocol C: Spill Response & Decontamination

In the event of an accidental release, immediate and controlled action is required:

  • PPE Setup: Don standard laboratory personal protective equipment, including nitrile gloves, safety goggles, and a lab coat[6].

  • Containment: For solid spills, collect the material mechanically (e.g., using a vacuum equipped with a high-efficiency filter or wet paper towels) without raising dust[7][10]. For liquid spills, absorb the fluid with an inert material such as vermiculite or universal spill pads[6].

  • Site Decontamination: Wash the affected area with copious amounts of water[8]. Verify that no slippery residue remains, as residual phosphate salts can significantly reduce floor traction.

Waste Segregation and Disposal Workflow

PEP_Workflow Start 2-(Phosphonooxy)acrylate Waste Generation Solid Solid Waste (Powder/Lyophilized) Start->Solid Aqueous Aqueous Waste (Assay Buffers) Start->Aqueous MechCollect Mechanical Collection (Avoid Dust) Solid->MechCollect Neutralize pH Neutralization (pH 6-8) Aqueous->Neutralize PackageSolid Seal in Primary Container MechCollect->PackageSolid PackageAqueous Transfer to Aqueous Waste Carboy Neutralize->PackageAqueous Label Label as Non-Hazardous Biochemical Waste PackageSolid->Label PackageAqueous->Label Dispose Licensed Professional Waste Disposal Label->Dispose

Workflow for the segregation, neutralization, and disposal of 2-(Phosphonooxy)acrylate waste.

References

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Phosphonooxy)acrylate

Introduction: Beyond the Data Sheet 2-(Phosphonooxy)acrylate is a specialized monomer that combines the reactive properties of an acrylate with the functionality of a phosphate group. This unique structure makes it valua...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Data Sheet

2-(Phosphonooxy)acrylate is a specialized monomer that combines the reactive properties of an acrylate with the functionality of a phosphate group. This unique structure makes it valuable in the development of adhesives, coatings, and biomedical materials. However, these same properties necessitate a rigorous and well-understood approach to personal safety. This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides the rationale—the "why"—behind each recommendation, empowering you, the researcher, to make informed safety decisions rooted in chemical principles. Our objective is to build a culture of safety that protects you, your colleagues, and the integrity of your research.

Hazard Assessment: A Tale of Two Functional Groups

A thorough risk assessment is the foundation of laboratory safety. For 2-(Phosphonooxy)acrylate, we must consider the hazards posed by both its acrylate backbone and its phosphonooxy group.

  • Acrylate Reactivity: Acrylate monomers are well-known for their potential to cause skin irritation and allergic skin reactions (sensitization).[1][2] Their vapors can also irritate the respiratory system.[1][3]

  • Flammability: The methacrylate analog is also a flammable liquid.[4] Handling procedures should include measures to prevent ignition, such as avoiding heat, sparks, and open flames, and ensuring containers are properly bonded and grounded during transfers.[4][8]

Given these hazards, all work with 2-(Phosphonooxy)acrylate must be conducted within a properly functioning chemical fume hood to control vapor inhalation and provide a physical barrier against splashes.[9][10]

Core PPE Requirements: An Integrated System of Protection

Effective protection is not about a single piece of equipment but an integrated system. Each component has a specific role, and its selection must be based on the hazards identified.

Eye and Face Protection: The Non-Negotiable First Line

The corrosive nature of this compound presents a severe risk to the eyes.[4]

  • Chemical Splash Goggles: These are mandatory at all times when handling the chemical. Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect against splashes.[6]

  • Face Shield: A full-face shield must be worn in addition to chemical splash goggles whenever there is a significant risk of splashing.[9][11] This includes activities such as transferring the liquid between containers, preparing solutions, or handling larger quantities. The fume hood sash provides a primary barrier, but a face shield is essential secondary protection.[9]

Hand Protection: Selecting the Right Barrier

Hands are the most likely part of the body to come into direct contact with the chemical.[12]

  • Glove Material: Nitrile gloves are a common starting point for many laboratories. However, for corrosive materials and acrylates, it is crucial to consult the glove manufacturer's chemical resistance guide to verify compatibility and determine the breakthrough time. Neoprene or butyl rubber gloves may offer superior protection.[10][12]

  • Double Gloving: Wearing two pairs of gloves is a highly recommended practice. This provides a critical buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat from the hazardous situation to remove and replace the gloves.

  • Inspection and Replacement: Always inspect gloves for tears or punctures before use.[10] If contact with 2-(Phosphonooxy)acrylate occurs, remove the gloves immediately, wash your hands thoroughly, and don a fresh pair. Do not reuse contaminated gloves.

Body Protection: Shielding Against Spills and Splashes
  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is the minimum requirement for body protection.[10]

  • Chemical-Resistant Apron: When handling larger volumes or during procedures with a high splash potential, a chemical-resistant apron made of a material like PVC should be worn over the lab coat.[6][8] This provides an additional layer of protection for your torso.

  • Full Coverage: Ensure that your legs and feet are fully covered. Shorts and open-toed shoes are never appropriate in a laboratory where hazardous chemicals are handled.

Respiratory Protection: When Engineering Controls Are Not Enough

All routine work should be performed in a chemical fume hood to minimize inhalation exposure.[3] However, in specific situations such as a large spill or a failure of engineering controls, respiratory protection may be necessary.

  • Respirator Type: A NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used in these non-routine situations.[6][10]

  • Fit Testing: It is essential to be properly fit-tested and trained in the use of a respirator before it is needed in an emergency.

Table 1: Summary of Required Personal Protective Equipment
Protection Level Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Standard Use Weighing, preparing solutions (<100mL) inside a fume hood.Chemical Splash GogglesDouble Nitrile or Neoprene GlovesFully-buttoned Lab CoatNot required (work in fume hood)
Elevated Risk Transfers outside a fume hood, handling >100mL, potential for splashing.Chemical Splash Goggles AND Face ShieldDouble Nitrile or Neoprene GlovesLab Coat and Chemical-Resistant ApronNot required (work in fume hood)
Emergency Large spill, failure of ventilation.Chemical Splash Goggles AND Face ShieldHeavy-duty Chemical-Resistant GlovesChemical-Resistant Suit (as per site EHS)NIOSH-Approved Respirator (Organic Vapor/Acid Gas)

Operational Protocols: Safety in Practice

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_action Execution Start Begin Task Involving 2-(Phosphonooxy)acrylate AssessTask Assess Task Risk: - Volume? - Splash Potential? - Location? Start->AssessTask InHood Is all work contained within a fume hood? AssessTask->InHood SplashRisk High Splash Risk or >100mL? InHood->SplashRisk Yes NoHood Work Outside Hood: CRITICAL RISK Re-evaluate procedure. Consult EHS. InHood->NoHood No StandardPPE Standard PPE: - Goggles - Double Gloves - Lab Coat Proceed Proceed with Task StandardPPE->Proceed SplashRisk->StandardPPE No ElevatedPPE Elevated PPE: - Add Face Shield - Add Chem-Resistant Apron SplashRisk->ElevatedPPE Yes ElevatedPPE->Proceed

Caption: PPE selection workflow for handling 2-(Phosphonooxy)acrylate.

Step-by-Step Donning and Doffing Sequence

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat: Ensure it is fully buttoned.

  • Goggles and Face Shield: Put on your chemical splash goggles first, then the face shield if required.

  • Gloves: Put on your gloves last, ensuring the cuffs go over the sleeves of your lab coat.[10]

Doffing (Taking Off):

  • Gloves: Remove gloves first, turning them inside out as you remove them to contain any contamination.

  • Face Shield and Goggles: Remove face shield (if used), followed by goggles.

  • Lab Coat: Remove your lab coat, turning it inwards to prevent spreading contamination.

  • Hand Washing: Always wash your hands thoroughly with soap and water after removing all PPE.[4]

Emergency Response: In Case of Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of cool water for at least 15 minutes while removing contaminated clothing.[3][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[13][14] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[13]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Disposal of Contaminated Materials and Waste

Proper disposal is a critical final step in the safe handling workflow.

  • Contaminated PPE: Disposable items like gloves and wipes should be placed in a sealed, labeled hazardous waste container.

  • Chemical Waste: Unused 2-(Phosphonooxy)acrylate and solutions containing it must be disposed of as hazardous chemical waste. Never pour acrylates or phosphate compounds down the drain.[1] Waste should be collected in a clearly labeled, appropriate container.

  • Disposal Protocol: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[13] They can provide specific guidance compliant with local, state, and federal regulations. While methods like incineration or chemical precipitation exist for phosphate-containing waste, the specific protocol must be determined by trained EHS professionals.[15][16]

References

  • Personal Protection Equipment . University of South Carolina. [Link]

  • Safe Handling of Corrosive Chemicals | The Chemistry Blog . [Link]

  • Managing Corrosive Substances: Safety Protocols for Businesses . DENIOS. [Link]

  • Safety Data Sheet: 2-(Phosphonooxy)ethyl methacrylate . Chemos GmbH & Co. KG. [Link]

  • Safety Precautions for Corrosive Substances . Princeton University Environmental Health & Safety. [Link]

  • How To Choose The Right PPE For Chemical Handling . Hazchem Safety. [Link]

  • Industrial Hygiene | Enhance Safety Practices . Methacrylate Producers Association, Inc. [Link]

  • Safe Handling Guide UV curable materials . Tech-Labs. [Link]

  • Ethyl Acrylate Safety Data Sheet . [Link]

  • 2-(Phosphonooxy)ethyl acrylate | C5H9O6P | CID 169406 . PubChem, National Center for Biotechnology Information. [Link]

  • Acrylates Copolymer Safety Data Sheet . [Link]

  • 2-(phosphonooxy)acrylate — Chemical Substance Information . NextSDS. [Link]

  • Toxicological Profile for White Phosphorus . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Phosphate Recycling: Turning Waste into Valuable Resources . Decachem. [Link]

  • EPA Removal and Recovery of Metals and Phosphates from Municipal Sewage Sludge . U.S. Environmental Protection Agency. [Link]

  • Methods for Removing of Phosphates from Wastewater . MATEC Web of Conferences. [Link]

  • Methods for Removing of Phosphates from Wastewater . ResearchGate. [Link]

  • Safety Data Sheet Product Name: 2-Ethyl Hexyl Acrylate . [Link]

Sources

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2-(Phosphonooxy)acrylate
Reactant of Route 2
2-(Phosphonooxy)acrylate
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